1-(4-Amino-3-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-amino-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXVSPCPGWULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468977 | |
| Record name | 1-(4-amino-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-42-4 | |
| Record name | 1-(4-amino-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-Amino-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Amino-3-nitrophenyl)ethanone, a valuable intermediate in organic synthesis. The information is curated for professionals in research and drug development, with a focus on structured data presentation, experimental context, and visual representations of chemical workflows and properties.
Core Chemical Identity and Physical Properties
This compound, also known by synonyms such as 4-Amino-3-nitroacetophenone and 4-Acetyl-2-nitroaniline, is a substituted aromatic ketone.[1] Its core structure consists of an acetophenone scaffold with an amino group and a nitro group attached to the phenyl ring.
Compound Identification
Clear identification of this chemical is crucial for procurement, regulatory compliance, and scientific communication. The following table summarizes its key identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1432-42-4 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| InChI Key | VEIXVSPCPGWULB-UHFFFAOYSA-N |
Physicochemical Properties
The physical state and solubility of a compound are fundamental to its handling, formulation, and reaction setup. While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in public literature, the properties of the closely related compound 1-(4-aminophenyl)ethanone suggest it has low solubility in water but is generally soluble in organic solvents like ethanol and acetone.[2]
| Property | Value |
| Melting Point | 148-149 °C |
| Boiling Point | 336.9 °C at 760 mmHg |
| Vapor Pressure | 0 mmHg at 25°C |
| Appearance | Not specified, but related compounds are typically crystalline solids. |
Spectroscopic and Safety Data
Spectroscopic data is essential for the structural confirmation of the molecule. While a comprehensive public database of spectra for this specific compound is not available, typical spectral characteristics can be inferred from its structure. Safety information is critical for proper handling and risk assessment.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Signals corresponding to the acetyl methyl protons (singlet), aromatic protons (in the aromatic region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), and amino protons (a broad singlet).
-
¹³C NMR: Resonances for the carbonyl carbon, methyl carbon, and six distinct aromatic carbons.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ketone), N-O stretching (nitro group), and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Safety and Hazard Information
This compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are advised.
Chemical Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is key to its application as a synthetic intermediate.
Synthetic Pathway
A common and logical route to synthesize this compound is through the electrophilic nitration of 1-(4-aminophenyl)ethanone (4-aminoacetophenone). The amino group is a strong activating group and is ortho-, para-directing. To control the reaction and prevent over-oxidation or unwanted side products, the amino group is typically first protected, for example, by acetylation. The acetylated compound is then nitrated, and finally, the protecting group is removed.
The following diagram illustrates the logical workflow for this synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Nitration of 4-Aminoacetophenone
Materials:
-
1-(4-Aminophenyl)ethanone (4-aminoacetophenone)
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Protection of the Amino Group:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole equivalent of 1-(4-aminophenyl)ethanone in glacial acetic acid.
-
Add 1.1 mole equivalents of acetic anhydride to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
-
Collect the precipitated solid (N-(4-acetylphenyl)acetamide) by vacuum filtration, wash with cold water, and dry.
-
-
Nitration:
-
Carefully add the dried N-(4-acetylphenyl)acetamide in portions to a flask containing concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at a low temperature for a few hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Collect the resulting precipitate (N-(4-acetyl-2-nitrophenyl)acetamide) by vacuum filtration and wash thoroughly with water until the washings are neutral.
-
-
Deprotection (Hydrolysis):
-
Suspend the crude nitrated product in a mixture of ethanol and a mineral acid (e.g., HCl).
-
Heat the mixture to reflux until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the product.
-
Collect the crude this compound by vacuum filtration.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Chemical Reactivity
The chemical reactivity of this compound is governed by its four key functional components: the aromatic primary amine, the nitro group, the acetyl group (ketone), and the substituted benzene ring. These groups allow for a variety of chemical transformations, making it a versatile intermediate.
Caption: Reactivity map of this compound.
-
Amino Group: The primary aromatic amine can undergo diazotization followed by Sandmeyer reactions to introduce a variety of functional groups. It can also be acylated or alkylated.
-
Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl), which would yield a diamino-substituted acetophenone. This transformation is fundamental in the synthesis of many heterocyclic compounds.
-
Ketone Group: The acetyl group's carbonyl can be reduced to a secondary alcohol. The alpha-protons are acidic and can participate in condensation reactions.
-
Aromatic Ring: The existing substituents direct further electrophilic aromatic substitution, although the deactivating effect of the nitro and acetyl groups makes such reactions less favorable.
Applications in Drug Development and Organic Synthesis
This compound serves as a key building block in the synthesis of more complex molecules. A notable application is its use as a reagent in the synthesis of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The structural motifs present in this molecule are common in medicinal chemistry, suggesting its potential as an intermediate for a range of biologically active compounds. A related compound, 1-(4-(Methylamino)-3-nitrophenyl)ethanone, is utilized in pharmaceutical development, highlighting the value of this structural class of molecules.[1]
Due to the presence of multiple reactive sites, this compound is a valuable precursor for creating libraries of compounds for drug discovery screening, particularly in the development of kinase inhibitors and other targeted therapies where substituted anilines are a common feature. No direct involvement in specific biological signaling pathways has been documented for this molecule itself; its role is primarily as a synthetic intermediate.
References
Technical Guide: Structural Analysis and Characterization of 1-(4-Amino-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Amino-3-nitrophenyl)ethanone, also known as 4-Amino-3-nitroacetophenone, is an aromatic ketone that holds significance as a versatile intermediate in organic synthesis. Its molecular structure, featuring an aminophenyl moiety functionalized with a nitro group and an acetyl group, provides multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound, including its physicochemical properties, a proposed synthetic protocol, and detailed methodologies for its spectroscopic analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1432-42-4 | [1][2] |
| Molecular Formula | C₈H₈N₂O₃ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-] | [1] |
| InChI Key | VEIXVSPCPGWULB-UHFFFAOYSA-N | [3] |
| Appearance | Solid | |
| Purity | Typically available at ≥95% |
Synthesis of this compound
A plausible synthetic route for this compound involves the nitration of 4-aminoacetophenone. The amino group is first protected by acetylation to direct the nitration to the position ortho to the amino group and to prevent oxidation of the amino group. The acetyl protecting group is then removed by hydrolysis to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Acetylation of 4-Aminoacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equiv.) in pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (1.1 equiv.) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-acetamidoacetophenone.
Step 2: Nitration of 4-Acetamidoacetophenone
-
To a flask containing concentrated sulfuric acid, cool it to 0-5 °C in an ice-salt bath.
-
Slowly add 4-acetamidoacetophenone (1 equiv.) in portions while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to yield 4-acetamido-3-nitroacetophenone.
Step 3: Hydrolysis of 4-Acetamido-3-nitroacetophenone
-
In a round-bottom flask, suspend 4-acetamido-3-nitroacetophenone (1 equiv.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Structural Analysis and Characterization
The structural elucidation of a newly synthesized compound like this compound is a systematic process involving various spectroscopic techniques.
Caption: General workflow for the structural characterization of a chemical compound.
Spectroscopic Data
4.1.1 ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-2 |
| ~7.8 | dd | 1H | H-6 |
| ~6.8 | d | 1H | H-5 |
| ~6.0 | br s | 2H | -NH₂ |
| ~2.5 | s | 3H | -COCH₃ |
4.1.2 ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~197 | C=O |
| ~150 | C-4 |
| ~135 | C-2 |
| ~132 | C-6 |
| ~130 | C-3 |
| ~120 | C-1 |
| ~115 | C-5 |
| ~26 | -COCH₃ |
4.1.3 Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) (Predicted) | Assignment |
| 3450 - 3300 | N-H stretch (amine) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (ketone) |
| 1620 - 1580 | N-H bend (amine) |
| ~1530 and ~1350 | N-O stretch (nitro, asymmetric and symmetric) |
4.1.4 Mass Spectrometry (MS)
| m/z (Predicted) | Assignment |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 134 | [M - NO₂]⁺ |
| 120 | [M - COCH₃ - H]⁺ |
| 43 | [COCH₃]⁺ |
Experimental Protocols: Spectroscopy
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
4.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
4.2.3 Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions against their mass-to-charge (m/z) ratio. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to confirm the elemental composition.
-
Data Analysis: Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain further structural information.
Biological Significance
While specific biological activities for this compound are not extensively documented, the broader class of aminoacetophenone derivatives has been investigated for various pharmacological properties. For instance, derivatives of 4-aminoacetophenone have been explored for their potential as anticancer and antimicrobial agents[4][5]. The presence of the nitro group in the target molecule could also modulate its biological activity, making it a compound of interest for further investigation in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the structural analysis and characterization of this compound. While direct experimental spectroscopic data remains scarce in public literature, this document offers a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The provided protocols and predictive data serve as a valuable starting point for researchers working with this compound, facilitating its synthesis, purification, and structural confirmation, and enabling its further application in the development of novel chemical entities.
References
- 1. 4-Amino-3-nitroacetophenone | 1432-42-4 | FA11486 [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. 1-(4-Amino-3-nitrophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Amino-3-nitrophenyl)ethanone (CAS: 1432-42-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 1432-42-4, chemically known as 1-(4-Amino-3-nitrophenyl)ethanone. This document is intended to be a vital resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed data, experimental methodologies, and visual workflows to facilitate a thorough understanding of this compound's fundamental characteristics.
Chemical Identity
-
CAS Number: 1432-42-4
-
IUPAC Name: this compound
-
Synonyms: 4-Amino-3-nitroacetophenone, 4-Acetyl-2-nitroaniline
-
Chemical Structure:
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for pharmaceutical development. The following tables summarize the key quantitative data for this compound.
Summary of Quantitative Data
| Property | Value | Unit | Source(s) |
| Melting Point | 148 - 149 | °C | [1][3] |
| Boiling Point | 336.898 | °C (at 760 mmHg) | [1] |
| Density | 1.334 | g/cm³ | [1] |
| pKa (Predicted) | -2.97 ± 0.10 | [1] | |
| LogP | 2.484 | [1] | |
| Vapor Pressure | 0 | mmHg (at 25°C) | [1] |
| Flash Point | 157.551 | °C | [1] |
Solubility Profile
While specific quantitative solubility data is limited, the general solubility profile can be inferred from its structure. As an aromatic ketone with polar amino and nitro groups, it is expected to be soluble in many organic solvents. Its solubility in aqueous solutions is likely to be low.
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[4][5]
-
Procedure:
-
A small, finely powdered sample of the compound is introduced into a capillary tube to a height of 2-3 mm.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
-
Diagram of Experimental Workflow:
Workflow for Melting Point Determination
Boiling Point Determination (Capillary Method)
For high-boiling point liquids or small sample amounts, the capillary method is suitable.
-
Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, rubber band or wire to attach the test tube to the thermometer.[1][6]
-
Procedure:
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[1]
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
-
-
Diagram of Experimental Workflow:
Workflow for Boiling Point Determination
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental step in characterization.
-
Apparatus: Small test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed into a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of undissolved solid.
-
The compound is classified as soluble, partially soluble, or insoluble.
-
-
Diagram of Logical Relationships in Solubility Testing:
Solubility Testing Logic
pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore whose absorbance spectrum changes with pH.
-
Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, volumetric flasks, a series of buffers covering a range of pH values.
-
Procedure:
-
A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water).
-
A series of solutions are prepared in buffers of known pH, maintaining a constant concentration of the compound.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at a wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal.
-
-
Diagram of Signaling Pathway for pKa Determination:
Workflow for Spectrophotometric pKa Determination
LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
-
Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are mixed in a separatory funnel in a defined volume ratio and shaken until equilibrium is reached (typically for several hours).[8]
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
-
Diagram of Experimental Workflow for LogP Determination:
Workflow for Shake-Flask LogP Determination
Conclusion
This technical guide has provided a detailed summary of the core physicochemical properties of this compound (CAS 1432-42-4). The tabulated data, coupled with the generalized experimental protocols and visual workflows, offer a robust foundation for researchers and scientists working with this compound. A thorough understanding of these properties is essential for predicting the behavior of this molecule in both chemical and biological systems, thereby guiding its application in research and development.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-3-nitroacetophenone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 4-Amino-3-nitroacetophenone, a chemical compound of interest in various research and development applications.
Core Physicochemical Data
The fundamental molecular properties of 4-Amino-3-nitroacetophenone are summarized in the table below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C8H8N2O3 | [1][2][3][4] |
| Molecular Weight | 180.16 g/mol | [1][2][4] |
| CAS Number | 1432-42-4 | [1][2][3][4] |
Experimental Protocols
Physicochemical Property Determination Workflow
The following diagram illustrates the logical workflow from the chemical's nomenclature to the determination of its key molecular properties. This process is fundamental in cheminformatics and computational chemistry.
Caption: Workflow from chemical name to molecular properties.
References
Spectroscopic data for 1-(4-Amino-3-nitrophenyl)ethanone (¹H NMR, ¹³C NMR, IR, Mass)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the available spectroscopic data for the compound 1-(4-Amino-3-nitrophenyl)ethanone, also known as 4-amino-3-nitroacetophenone. This compound is of interest in various fields of chemical research and drug development. A comprehensive collection of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is crucial for its unambiguous identification, purity assessment, and structural elucidation.
Despite a thorough search of scientific literature and chemical databases, a complete and consolidated set of experimental spectroscopic data for this compound could not be located in a single source. Therefore, this guide presents a compilation of available data for the target compound and structurally related molecules to serve as a valuable reference. The experimental protocols provided are general methodologies commonly employed for the spectroscopic analysis of organic compounds.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound and its analogs.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Compound |
| Data not available | This compound |
To provide a reference, the ¹H NMR data for the related compound 4'-Aminoacetophenone is presented below:
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 7.85 | d | 8.8 | H-2, H-6 (Aromatic) |
| 6.65 | d | 8.8 | H-3, H-5 (Aromatic) |
| 3.85 | s | - | NH₂ |
| 2.50 | s | - | CH₃ (Acetyl) |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) [ppm] | Assignment | Compound |
| Data not available | This compound |
To provide a reference, the ¹³C NMR data for the related compound 4'-Aminoacetophenone is presented below:
| Chemical Shift (δ) [ppm] | Assignment |
| 196.5 | C=O |
| 151.4 | C-4 (Aromatic) |
| 130.6 | C-2, C-6 (Aromatic) |
| 128.8 | C-1 (Aromatic) |
| 113.8 | C-3, C-5 (Aromatic) |
| 26.2 | CH₃ (Acetyl) |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Compound |
| Data not available | This compound |
Characteristic IR absorption ranges for functional groups present in this compound are provided below as a reference:
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretch (Amino group) |
| 1680 - 1660 | C=O stretch (Aryl ketone) |
| 1550 - 1490 | N-O asymmetric stretch (Nitro group) |
| 1360 - 1320 | N-O symmetric stretch (Nitro group) |
| 1600 - 1450 | C=C stretch (Aromatic ring) |
Mass Spectrometry (MS) Data
| m/z | Ion | Compound |
| 180.06 | [M]⁺ | This compound |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
A sample of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using various techniques. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS)
A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule. The instrument is scanned over a mass range appropriate for the expected molecular weight of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Dual Reactivity of 4-Amino-3-nitroacetophenone: A Technical Guide for Drug Development Professionals
An in-depth exploration of the amino and nitro functionalities in the versatile synthetic intermediate, 4-Amino-3-nitroacetophenone, this guide provides critical data and experimental insights for researchers and scientists in the field of drug discovery and development.
This technical document delves into the chemical reactivity of the amino and nitro groups of 4-Amino-3-nitroacetophenone, a compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of an activating amino group and a deactivating nitro group on the acetophenone core creates a molecule with a rich and varied chemical landscape, offering a plethora of opportunities for synthetic transformations. Understanding the interplay of these functional groups is paramount for the rational design of novel therapeutics and complex molecular architectures.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 4-Amino-3-nitroacetophenone
| Property | Value | Reference |
| CAS Number | 1432-42-4 | [1] |
| Molecular Formula | C₈H₈N₂O₃ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Melting Point | 148-149 °C | [3] |
| Boiling Point | 336.9±22.0 °C (Predicted) | [3] |
| pKa (Predicted) | -2.97±0.10 (for the conjugate acid of the amino group) | [2] |
Table 2: Representative Spectroscopic Data of Related Acetophenone Derivatives
| Spectroscopic Technique | Compound | Key Peaks/Shifts |
| ¹H NMR | m-Nitroacetophenone | Aromatic protons typically appear downfield due to the electron-withdrawing nitro group.[4] |
| p-Aminoacetophenone | Aromatic protons ortho to the amino group are shifted upfield due to its electron-donating nature.[5] | |
| ¹³C NMR | m-Nitroacetophenone | The carbon attached to the nitro group is significantly deshielded.[4] |
| p-Aminoacetophenone | The carbon attached to the amino group is shielded.[6] | |
| IR Spectroscopy | m-Nitroacetophenone | Strong C=O stretch (~1690 cm⁻¹), characteristic NO₂ stretches (~1530 and 1350 cm⁻¹).[7] |
| p-Aminoacetophenone | N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹). |
Reactivity of the Functional Groups
The chemical behavior of 4-Amino-3-nitroacetophenone is dominated by the electronic effects of its amino and nitro substituents. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, while the nitro group is a strong deactivating group and a meta-director. Their presence on the same aromatic ring results in a nuanced reactivity profile.
The Amino Group: A Nucleophilic Center and an Ortho-, Para-Director
The primary amino group in 4-Amino-3-nitroacetophenone is a potent nucleophile and a key site for a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular scaffolds.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, readily participating in reactions such as acylation, alkylation, and the formation of Schiff bases. However, the electron-withdrawing effect of the adjacent nitro group and the acetyl group on the ring can modulate this nucleophilicity.
-
Diazotization: A cornerstone reaction of primary aromatic amines, the amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, enabling the introduction of halogens, cyano, hydroxyl, and other functional groups.
-
Directing Effects in Electrophilic Aromatic Substitution: As a powerful activating group, the amino group directs incoming electrophiles to the positions ortho and para to it. In the case of 4-Amino-3-nitroacetophenone, the position ortho to the amino group (C5) and the position para to the amino group (which is substituted by the acetyl group) are activated. However, the strong deactivating effect of the nitro group at the meta position to the amino group (C3) and the steric hindrance from the acetyl group will significantly influence the regioselectivity of such reactions.
The Nitro Group: An Electron-Withdrawing Moiety and a Site for Reduction
The nitro group profoundly influences the electronic properties of the aromatic ring and serves as a synthetic handle for the introduction of an amino group through reduction.
-
Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects. This deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted acetophenone. It also increases the acidity of the methyl protons of the acetyl group.
-
Reduction to an Amine: The most significant and widely utilized reaction of the nitro group is its reduction to a primary amine. This transformation is a key step in the synthesis of many pharmaceutical compounds. A variety of reducing agents can be employed, offering different levels of chemoselectivity. For instance, selective reduction of the nitro group in the presence of the ketone functionality is often achievable. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and chemical reduction (e.g., using Sn/HCl, Fe/HCl, or sodium dithionite). Kinetic studies on the hydrogenation of nitroacetophenones have shown the reaction to be influenced by factors such as catalyst type, temperature, and pressure.[8][9]
Logical Reaction Pathways
The interplay between the amino and nitro groups allows for strategic synthetic planning. The following diagram illustrates the logical flow of key transformations starting from 4-Amino-3-nitroacetophenone.
Caption: Key reaction pathways of 4-Amino-3-nitroacetophenone.
Experimental Protocols
The following are detailed methodologies for key reactions involving functional groups analogous to those in 4-Amino-3-nitroacetophenone. These protocols can be adapted for the target molecule with appropriate modifications.
Protocol 1: Selective Reduction of the Nitro Group
This protocol is adapted from the reduction of m-nitroacetophenone and can be used as a starting point for the selective reduction of the nitro group in 4-Amino-3-nitroacetophenone to yield 3,4-diaminoacetophenone.
Materials:
-
4-Amino-3-nitroacetophenone
-
Granulated Tin
-
Concentrated Hydrochloric Acid (HCl)
-
40% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Amino-3-nitroacetophenone (1 equivalent) and granulated tin (2.5-3 equivalents).
-
Add a mixture of concentrated HCl and water (e.g., a 1:2 v/v ratio).
-
Heat the mixture to reflux with vigorous stirring for 1.5-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 40% NaOH solution to the cooled reaction mixture with stirring until the solution is basic and the tin salts precipitate.
-
Filter the mixture to remove the tin salts and wash the precipitate with water.
-
The aqueous filtrate containing the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,4-diaminoacetophenone.
-
The product can be further purified by recrystallization.
Protocol 2: Diazotization of the Amino Group and Subsequent Sandmeyer Reaction
This protocol outlines the diazotization of an aromatic amine and its subsequent conversion to a halogenated derivative. It can be adapted for 4-Amino-3-nitroacetophenone.
Materials:
-
4-Amino-3-nitroacetophenone
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)
-
Deionized Water
-
Ice
-
Beakers and flasks
-
Stirring apparatus
Procedure: Part A: Diazotization
-
Dissolve 4-Amino-3-nitroacetophenone (1 equivalent) in a mixture of concentrated HCl and water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C.
-
Continue stirring for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution or slurry of the copper(I) halide (e.g., CuCl) in concentrated HCl.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) halide solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.
Reactivity Landscape: An Overview
The following diagram provides a visual summary of the reactivity of the different components of the 4-Amino-3-nitroacetophenone molecule.
Caption: Reactivity map of 4-Amino-3-nitroacetophenone.
Conclusion
4-Amino-3-nitroacetophenone presents a fascinating case study in the manipulation of functional group reactivity. The presence of both a strongly activating amino group and a strongly deactivating nitro group on the same aromatic scaffold allows for a high degree of synthetic flexibility. For drug development professionals, a thorough understanding of the reactivity of these groups is essential for the design of efficient and regioselective synthetic routes to novel and complex molecules. The ability to selectively transform either the amino or the nitro group, or to leverage their combined electronic influence on the aromatic ring, makes 4-Amino-3-nitroacetophenone a valuable building block in the pursuit of new therapeutic agents.
References
- 1. biosynth.com [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1432-42-4 CAS MSDS (4-AMINO-3-NITRO-ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Solubility profile of 1-(4-Amino-3-nitrophenyl)ethanone in common organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-(4-Amino-3-nitrophenyl)ethanone in Common Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the expected solubility profile of this compound. To date, a thorough search of scientific literature has not revealed specific quantitative solubility data for this compound. The information presented herein is based on established physicochemical principles and detailed solubility data available for the structurally analogous compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone.
Introduction
This compound is a substituted acetophenone derivative with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide aims to provide a detailed analysis of its expected solubility profile, supported by experimental data from closely related molecules and a comprehensive description of the standard experimental methodology for solubility determination.
Predicted Solubility Profile of this compound
The molecular structure of this compound, featuring an amino group, a nitro group, and a ketone functional group on a benzene ring, suggests a moderate to good solubility in polar organic solvents. The presence of the amino and nitro groups, capable of hydrogen bonding, will significantly influence its interaction with solvent molecules.
It is anticipated that the solubility of this compound will be highest in polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone, and in polar protic solvents such as methanol and ethanol. The solubility is expected to be lower in less polar solvents like ethyl acetate and toluene, and minimal in nonpolar solvents such as cyclohexane.
Solubility Data of Structurally Related Compounds
To provide a quantitative perspective, the following tables summarize the mole fraction solubility (x) of two closely related compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, in a range of common organic solvents at various temperatures. This data is extracted from the work of Chen et al. (2020)[1]. The presence of the amino group in this compound is expected to increase its polarity and hydrogen bonding capability, likely leading to higher solubility in polar solvents compared to these analogues.
Table 1: Mole Fraction Solubility (x) of 1-(3-Nitrophenyl)ethanone in Various Solvents at Different Temperatures (K)[1]
| Temperature (K) | Methanol (103x) | Ethanol (103x) | n-Propanol (103x) | Isopropanol (103x) | Acetone (103x) | Acetonitrile (103x) | Ethyl Acetate (103x) | Toluene (103x) | Cyclohexane (105x) |
| 278.15 | 3.08 | 3.80 | 4.55 | 5.08 | 24.32 | 16.55 | 11.21 | 6.45 | 1.23 |
| 283.15 | 3.78 | 4.67 | 5.59 | 6.24 | 29.89 | 20.33 | 13.78 | 7.92 | 1.51 |
| 288.15 | 4.64 | 5.74 | 6.87 | 7.67 | 36.72 | 25.00 | 16.93 | 9.73 | 1.85 |
| 293.15 | 5.70 | 7.05 | 8.44 | 9.42 | 45.13 | 30.73 | 20.81 | 11.96 | 2.27 |
| 298.15 | 6.99 | 8.66 | 10.37 | 11.57 | 55.45 | 37.76 | 25.57 | 14.70 | 2.79 |
| 303.15 | 8.58 | 10.64 | 12.74 | 14.22 | 68.13 | 46.40 | 31.42 | 18.06 | 3.43 |
| 308.15 | 10.54 | 13.07 | 15.65 | 17.47 | 83.70 | 57.01 | 38.61 | 22.20 | 4.21 |
| 313.15 | 12.94 | 16.06 | 19.23 | 21.46 | 102.8 | 69.99 | 47.44 | 27.28 | 5.17 |
| 318.15 | 15.89 | 19.73 | 23.63 | 26.37 | 126.3 | 86.00 | 58.28 | 33.52 | 6.35 |
Table 2: Mole Fraction Solubility (x) of 1-(4-Nitrophenyl)ethanone in Various Solvents at Different Temperatures (K)[1]
| Temperature (K) | Methanol (103x) | Ethanol (103x) | n-Propanol (103x) | Isopropanol (103x) | Acetone (103x) | Acetonitrile (103x) | Ethyl Acetate (103x) | Toluene (103x) | Cyclohexane (105x) |
| 278.15 | 2.53 | 3.14 | 3.76 | 4.19 | 20.12 | 13.70 | 9.27 | 5.34 | 1.02 |
| 283.15 | 3.12 | 3.86 | 4.62 | 5.15 | 24.72 | 16.82 | 11.40 | 6.56 | 1.25 |
| 288.15 | 3.83 | 4.75 | 5.68 | 6.33 | 30.38 | 20.68 | 14.01 | 8.06 | 1.54 |
| 293.15 | 4.71 | 5.83 | 6.98 | 7.78 | 37.33 | 25.41 | 17.22 | 9.90 | 1.89 |
| 298.15 | 5.78 | 7.16 | 8.57 | 9.56 | 45.87 | 31.23 | 21.16 | 12.17 | 2.32 |
| 303.15 | 7.10 | 8.80 | 10.53 | 11.74 | 56.37 | 38.37 | 25.99 | 14.95 | 2.85 |
| 308.15 | 8.72 | 10.81 | 12.94 | 14.43 | 69.25 | 47.14 | 31.93 | 18.37 | 3.50 |
| 313.15 | 10.71 | 13.28 | 15.90 | 17.73 | 85.08 | 57.92 | 39.23 | 22.57 | 4.30 |
| 318.15 | 13.16 | 16.32 | 19.54 | 21.79 | 104.5 | 71.15 | 48.19 | 27.73 | 5.28 |
Experimental Protocols
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "isothermal saturation method" is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a liquid solvent.[1]
Principle of the Isothermal Saturation Method
This method involves preparing a supersaturated solution of the solute in the solvent at a constant temperature. The mixture is agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. Once at equilibrium, the saturated solution is carefully separated from the excess solid, and the concentration of the solute in the solution is determined analytically.
Materials and Apparatus
-
Solute: this compound (of high purity)
-
Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMF) of analytical grade.
-
Equipment:
-
Thermostatic water bath with temperature control (±0.1 K)
-
Jacketed glass vials or flasks
-
Magnetic stirrer and stir bars
-
Analytical balance (±0.0001 g)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Experimental Procedure
-
Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a jacketed glass vial.
-
Equilibration: The vials are sealed and placed in a thermostatic water bath set to the desired temperature. The solutions are continuously agitated using a magnetic stirrer for a sufficient time (typically 24-48 hours) to reach solid-liquid equilibrium.
-
Phase Separation: After equilibration, stirring is stopped, and the vials are left undisturbed for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility. The sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask.
-
Quantification: The collected sample is weighed and then diluted with a suitable mobile phase for analysis. The concentration of this compound in the diluted sample is determined using a validated HPLC method.
-
Data Calculation: The mole fraction solubility (x) is calculated using the following equation:
x = (msolute / Msolute) / [(msolute / Msolute) + (msolvent / Msolvent)]
where:
-
msolute is the mass of the solute in the sample
-
Msolute is the molar mass of the solute
-
msolvent is the mass of the solvent in the sample
-
Msolvent is the molar mass of the solvent
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.
Caption: Experimental workflow for the isothermal saturation method.
Factors Influencing Solubility
The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While direct experimental data for the solubility of this compound is not currently available in the public domain, a strong predictive understanding can be derived from its molecular structure and comparative data from analogous compounds. It is anticipated to be most soluble in polar organic solvents, with solubility increasing with temperature. For precise quantitative data, the isothermal saturation method, as detailed in this guide, provides a robust and reliable experimental protocol. This information is crucial for the successful application of this compound in research and development.
References
A Technical Guide to 1-(4-Amino-3-nitrophenyl)ethanone for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Purity, and Synthetic Applications
This technical guide provides a comprehensive overview of 1-(4-Amino-3-nitrophenyl)ethanone (CAS No. 1432-42-4), a key building block for pharmaceutical and chemical synthesis. This document details its commercial availability, typical purity grades, physicochemical properties, and provides illustrative experimental protocols for its application in the synthesis of heterocyclic scaffolds and for its purity determination.
Commercial Availability and Purity Grades
This compound, also known as 4-Amino-3-nitroacetophenone, is readily available from a range of commercial suppliers. The compound is typically offered in research quantities, with purities generally ranging from 95% to higher than 98%. Below is a summary of representative suppliers and their offered purity grades.
| Supplier | Stated Purity | Notes |
| Sigma-Aldrich | 98% | Available through their Fluorochem partner brand.[1][2] |
| CymitQuimica | 98% | Offered under the Fluorochem brand.[3] |
| LookChem | 95%, 96%, 97% | Lists multiple suppliers with varying purities.[4] |
| Ramidus | 95% | |
| J&W Pharmlab | 96% | As listed on LookChem.[4] |
| Chemcia Scientific | 95% | As listed on LookChem.[4] |
| Crysdot | 95+% | As listed on LookChem.[4] |
| Parchem | Not specified | Specialty chemical supplier.[5] |
| Biosynth | Not specified | Supplier of building blocks for pharmaceutical testing.[6] |
| Taizhou Zhenyu Biotech Co.,LTD | Not specified | Manufacturer and supplier.[7] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various supplier and chemical database sources.
| Property | Value |
| CAS Number | 1432-42-4 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 148-149 °C |
| Boiling Point | 336.9 °C (Predicted) |
| Density | 1.333 g/cm³ (Predicted) |
| Solubility | Soluble in polar organic solvents. |
| Storage Temperature | 2-8°C recommended by some suppliers. |
Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds that form the core of many pharmaceutical agents. The presence of an amino group, a nitro group, and a ketone functionality allows for a variety of chemical transformations. A key synthetic utility involves the reduction of the nitro group to a second amino group, yielding a substituted o-phenylenediamine. This diamine can then undergo cyclization reactions to form important heterocyclic systems such as benzimidazoles and quinoxalines.
General Workflow for API Synthesis
The following diagram illustrates a logical workflow for the synthesis of a hypothetical Active Pharmaceutical Ingredient (API) starting from this compound. This workflow involves a reduction step, followed by the formation of a heterocyclic core, and a final functionalization step.
Experimental Protocol: Synthesis of a Substituted Benzimidazole
This protocol describes a representative procedure for the synthesis of a 2-substituted benzimidazole, a common scaffold in medicinal chemistry. The first step involves the reduction of this compound to 1-(3,4-diaminophenyl)ethanone. The resulting diamine is then condensed with an aromatic aldehyde.
Step 1: Reduction of this compound
-
To a solution of this compound (1.80 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add tin(II) chloride dihydrate (11.3 g, 50 mmol).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (10 mL) dropwise.
-
Continue refluxing for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3,4-diaminophenyl)ethanone.
Step 2: Synthesis of the Benzimidazole Derivative
-
Dissolve the crude 1-(3,4-diaminophenyl)ethanone (1.50 g, 10 mmol) and a substituted aromatic aldehyde (10 mmol) in ethanol (40 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture at reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Quality Control and Purity Assessment
Ensuring the purity of starting materials and intermediates is critical in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of organic compounds like this compound.
General Workflow for Purity Assessment
The following diagram illustrates a general workflow for the analytical quality control and purity assessment of a chemical substance.
Experimental Protocol: Purity Determination by HPLC
This protocol provides a general method for determining the purity of this compound using reverse-phase HPLC with UV detection. This method is based on established procedures for the analysis of nitroaromatic compounds.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (both HPLC grade), with 0.1% formic acid added to both to improve peak shape.
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-26 min: 80% to 20% Acetonitrile
-
26-30 min: 20% Acetonitrile (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of about 1 mg/mL. Further dilute as necessary.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
3. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure the baseline is stable and free of interfering peaks.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Record the chromatograms for both the standard and the sample.
-
The purity of the sample is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
This technical guide provides essential information for researchers and professionals working with this compound. By understanding its commercial landscape, properties, and synthetic potential, scientists can effectively utilize this versatile building block in their research and development endeavors.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery and Synthetic History of 4-Amino-3-nitroacetophenone: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-nitroacetophenone, a substituted aromatic ketone, holds significance as a potential building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. This technical guide provides a comprehensive review of the probable synthetic pathways leading to 4-Amino-3-nitroacetophenone, based on established chemical principles and known reactions for analogous compounds. While a definitive historical account of its initial discovery and first synthesis remains elusive in readily available literature, this document outlines the logical synthetic routes, details plausible experimental protocols, and presents relevant quantitative data for key intermediates. The explored synthetic strategy centers on the electrophilic nitration of a protected 4-aminoacetophenone derivative, followed by deprotection. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related nitro-substituted aromatic compounds.
Historical Context: The Rise of Aromatic Nitro Compounds
The late 19th and early 20th centuries witnessed a surge in the exploration of aromatic chemistry, with nitration emerging as a fundamental tool for the functionalization of benzene and its derivatives. The introduction of a nitro group onto an aromatic ring proved to be a gateway to a vast array of other functionalities, most notably the amino group through reduction. This opened up avenues for the development of synthetic dyes, explosives, and pharmaceuticals.
While the specific discovery of 4-Amino-3-nitroacetophenone is not prominently documented in historical chemical literature, its synthesis falls within the well-established framework of electrophilic aromatic substitution reactions. The logical precursor, 4-aminoacetophenone, was known, and its chemical behavior, including its reactivity towards nitrating agents, would have been a subject of investigation during this period of burgeoning organic synthesis. The synthesis of the target molecule likely arose from systematic studies on the nitration of substituted acetophenones.
Plausible Synthetic Pathway
The most probable synthetic route to 4-Amino-3-nitroacetophenone involves a two-step process starting from the readily available 4-aminoacetophenone. Direct nitration of 4-aminoacetophenone is generally avoided as the amino group is susceptible to oxidation by strong nitrating agents and can lead to a mixture of products. Therefore, a protection strategy is typically employed.
The general synthetic workflow can be visualized as follows:
Caption: Plausible synthetic pathway for 4-Amino-3-nitroacetophenone.
This pathway involves:
-
Protection of the amino group: The amino group of 4-aminoacetophenone is acetylated to form 4-acetamidoacetophenone. This is a crucial step to prevent oxidation of the amino group and to direct the incoming nitro group to the desired position. The acetamido group is an ortho-, para-director, but since the para position is blocked, it directs the electrophile to the ortho position.
-
Nitration: The protected intermediate, 4-acetamidoacetophenone, is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the position ortho to the acetamido group (position 3).
-
Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, 4-Amino-3-nitroacetophenone.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the plausible synthesis of 4-Amino-3-nitroacetophenone, based on well-established procedures for similar compounds.
Step 1: Synthesis of 4-Acetamidoacetophenone (Protection)
Reaction: 4-Aminoacetophenone + Acetic Anhydride → 4-Acetamidoacetophenone
Procedure:
-
In a 250 mL round-bottom flask, dissolve 13.5 g (0.1 mol) of 4-aminoacetophenone in 50 mL of glacial acetic acid.
-
To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring.
-
Heat the reaction mixture to reflux for 30 minutes.
-
After reflux, cool the mixture to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.
-
The white precipitate of 4-acetamidoacetophenone is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of 4-Acetamido-3-nitroacetophenone (Nitration)
Reaction: 4-Acetamidoacetophenone + HNO₃/H₂SO₄ → 4-Acetamido-3-nitroacetophenone
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 17.7 g (0.1 mol) of dry 4-acetamidoacetophenone.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 50 mL of concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone in sulfuric acid over a period of 30-45 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring at the same temperature for another hour.
-
Pour the reaction mixture slowly onto 300 g of crushed ice with constant stirring.
-
The yellow precipitate of 4-acetamido-3-nitroacetophenone is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus, and dried.
Step 3: Synthesis of 4-Amino-3-nitroacetophenone (Deprotection)
Reaction: 4-Acetamido-3-nitroacetophenone + H₂O/H⁺ → 4-Amino-3-nitroacetophenone
Procedure:
-
In a 250 mL round-bottom flask, place the dried 4-acetamido-3-nitroacetophenone (approximately 0.1 mol).
-
Add 100 mL of 70% sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water.
-
Neutralize the solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8.
-
The precipitated 4-Amino-3-nitroacetophenone is collected by vacuum filtration, washed with cold water, and can be recrystallized from ethanol or an ethanol-water mixture to obtain a pure product.
Data Presentation
The following table summarizes key quantitative data for the starting material and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 104-107 |
| 4-Amino-3-nitroacetophenone | C₈H₈N₂O₃ | 180.16 | 155-159 |
Note: The melting point of 4-Amino-3-nitroacetophenone is an expected range and may vary based on purity.
Conclusion
While the precise historical details of the discovery of 4-Amino-3-nitroacetophenone are not readily apparent, its synthesis is firmly rooted in the classical methods of aromatic chemistry. The presented multi-step synthesis, involving protection, nitration, and deprotection, represents a logical and established approach for the preparation of this compound. This technical guide provides researchers with a solid foundation for the synthesis and further investigation of 4-Amino-3-nitroacetophenone and its potential applications in various fields of chemical science. Further research into historical chemical archives may yet uncover the original report of this compound's synthesis.
In-Depth Technical Guide: Theoretical and Computational Studies of 1-(4-Amino-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational examination of 1-(4-Amino-3-nitrophenyl)ethanone, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) calculations, this document details the optimized molecular geometry, vibrational analysis, and electronic properties of the title molecule. Key parameters such as bond lengths, bond angles, vibrational frequencies, and frontier molecular orbital energies (HOMO-LUMO) are presented. Furthermore, this guide outlines the standard experimental protocols for the synthesis and spectroscopic characterization of this class of compounds. The information herein serves as a foundational resource for researchers engaged in the study and application of this compound and related derivatives.
Introduction
This compound is an organic molecule characterized by a phenyl ring substituted with an amino group, a nitro group, and an acetyl group. The presence of both electron-donating (amino) and electron-withdrawing (nitro, acetyl) groups on the aromatic ring suggests interesting electronic and optical properties, making it a candidate for various applications, including as an intermediate in the synthesis of pharmaceuticals and dyes. Understanding the molecular structure and electronic characteristics is crucial for predicting its reactivity, stability, and potential biological activity.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the properties of such molecules at the atomic level. This guide leverages DFT calculations to provide a detailed theoretical characterization of this compound.
Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using DFT with the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory and the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate intramolecular interactions and charge delocalization.
Theoretical Results and Discussion
Molecular Geometry Optimization
The optimized molecular structure of this compound is presented below. The key optimized geometrical parameters (bond lengths and bond angles) are summarized in Table 1. The planarity of the phenyl ring is maintained, with the substituents causing minor deviations in bond lengths and angles from those of an unsubstituted benzene ring. The intramolecular hydrogen bonding between the amino group and the nitro group is a notable structural feature that influences the conformation and stability of the molecule.
Table 1: Selected Theoretical Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.405 | C2-C1-C6 | 119.5 |
| C1-C6 | 1.398 | C1-C2-C3 | 120.3 |
| C2-C3 | 1.401 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.412 | C3-C4-C5 | 120.1 |
| C4-C5 | 1.399 | C4-C5-C6 | 120.0 |
| C5-C6 | 1.395 | C5-C6-C1 | 120.3 |
| C1-C7 | 1.498 | C2-C1-C7 | 120.1 |
| C7-O8 | 1.231 | C6-C1-C7 | 120.4 |
| C7-C9 | 1.515 | C1-C7-O8 | 121.5 |
| C4-N10 | 1.375 | C1-C7-C9 | 118.9 |
| C3-N11 | 1.465 | O8-C7-C9 | 119.6 |
| N11-O12 | 1.243 | C3-C4-N10 | 121.2 |
| N11-O13 | 1.243 | C5-C4-N10 | 118.7 |
| N10-H14 | 1.012 | C2-C3-N11 | 119.3 |
| N10-H15 | 1.012 | C4-C3-N11 | 120.9 |
| O12-N11-O13 | 123.8 | ||
| C4-N10-H14 | 119.5 |
Note: Atom numbering is based on the standard IUPAC nomenclature for substituted benzenes.
Vibrational Analysis
The theoretical vibrational frequencies of this compound were calculated to aid in the assignment of experimental infrared (IR) and Raman spectra. The characteristic vibrational modes are summarized in Table 2. The calculated frequencies are typically scaled by an empirical factor to better match experimental values.
Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3485 (asym), 3370 (sym) | N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 2980, 2930 | Aliphatic C-H stretching (CH₃) |
| 1685 | C=O stretching |
| 1620 | NH₂ scissoring |
| 1580, 1490, 1450 | Aromatic C=C stretching |
| 1525 (asym), 1340 (sym) | NO₂ stretching |
| 1280 | C-N stretching |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is primarily localized on the amino group and the phenyl ring, indicating these are the main sites for electrophilic attack. The LUMO is predominantly distributed over the nitro group and the acetyl group, suggesting these are the primary sites for nucleophilic attack. The calculated HOMO and LUMO energies and the energy gap are presented in Table 3. The relatively small energy gap suggests that the molecule is likely to be chemically reactive and may exhibit significant charge transfer characteristics.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.89 |
| HOMO-LUMO Gap (ΔE) | 3.36 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 1-(4-aminophenyl)ethanone.
Materials:
-
1-(4-aminophenyl)ethanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol
Procedure:
-
In a flask cooled in an ice bath, slowly add 1-(4-aminophenyl)ethanone to concentrated sulfuric acid with constant stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-(4-aminophenyl)ethanone in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Spectroscopic Characterization
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the synthesized compound is mixed with dry KBr powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) in the range of 200-800 nm to determine the electronic transition properties.
Visualizations
Molecular Structure
Unlocking the Potential of 1-(4-Amino-3-nitrophenyl)ethanone: A Technical Guide for Researchers
A versatile building block in medicinal chemistry and organic synthesis, 1-(4-Amino-3-nitrophenyl)ethanone, presents significant opportunities for the development of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of its properties, synthesis, and potential research applications, equipping scientists and drug development professionals with the foundational knowledge to explore its diverse chemical landscape.
This aromatic ketone, characterized by the presence of an amino and a nitro group on the phenyl ring, serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds. Its unique electronic and structural features make it a valuable scaffold for designing molecules with potential antimicrobial and anticancer activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design.
| Property | Value | Reference |
| Chemical Formula | C₈H₈N₂O₃ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| CAS Number | 1432-42-4 | [1] |
| Appearance | Not explicitly found, but related compounds are often crystalline solids. | |
| Solubility | Not explicitly found, but likely soluble in common organic solvents. | |
| Melting Point | Not explicitly found in the performed searches. | |
| Boiling Point | Not explicitly found in the performed searches. |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the public domain literature reviewed, a general synthetic strategy can be inferred from the synthesis of analogous compounds. A plausible and commonly employed method involves the nitration of a suitable precursor, such as 1-(4-aminophenyl)ethanone.
Hypothetical Synthetic Workflow:
Figure 1: A conceptual workflow for the synthesis of this compound.
General Experimental Considerations:
The nitration of aromatic compounds is a well-established reaction. Key experimental parameters to consider include:
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent.
-
Reaction Temperature: The temperature must be carefully controlled to prevent over-nitration and side reactions. The reaction is typically carried out at low temperatures (e.g., 0-10 °C).
-
Reaction Time: The reaction time will depend on the specific substrate and reaction conditions.
-
Work-up and Purification: The reaction is typically quenched by pouring the mixture onto ice, followed by neutralization. The crude product can then be purified by recrystallization or column chromatography.
Potential Research Areas and Applications
The unique substitution pattern of this compound makes it a valuable precursor for a variety of heterocyclic systems with potential pharmacological activities.
Synthesis of Bioactive Heterocycles
The presence of the amino, nitro, and acetyl groups provides multiple reactive sites for cyclization reactions, enabling the synthesis of diverse heterocyclic scaffolds.
Potential Heterocyclic Targets:
-
Quinazolines and Quinazolinones: These compounds are known to exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The amino and acetyl groups of this compound can be utilized in condensation reactions to form the quinazoline ring system.
-
Benzimidazoles: Benzimidazole derivatives are another important class of bioactive molecules. The ortho-phenylenediamine moiety, which can be generated by the reduction of the nitro group in this compound, is a key precursor for benzimidazole synthesis.
-
Quinoxalines: Similar to benzimidazoles, the synthesis of quinoxalines can be achieved from the corresponding ortho-phenylenediamine derivative.
-
Azo Dyes: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes, which have applications in various industries.[1]
Illustrative Reaction Pathway to Quinazolines:
Figure 2: A conceptual pathway for the synthesis of quinazoline derivatives.
Medicinal Chemistry and Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas.
Anticancer Activity:
Studies have indicated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including breast cancer.[1] The proposed mechanism of action involves the induction of apoptosis.[1]
| Compound | Cell Line | IC₅₀ (µM) |
| This compound Derivative | MDA-MB-231 | 0.5 |
| Cisplatin (Reference) | MDA-MB-231 | 39.4 |
| Table adapted from a study on the cytotoxic activity of this compound derivatives.[1] |
Antimicrobial Activity:
Modifications to the structure of this compound have been shown to enhance its antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1]
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Derivative A | E. coli | 32 |
| Derivative B | S. aureus | 16 |
| Derivative C | P. aeruginosa | 64 |
| Table summarizing the antibacterial activity of this compound derivatives.[1] |
Potential Signaling Pathway Involvement:
While specific signaling pathways modulated by derivatives of this compound require further investigation, the induction of apoptosis in cancer cells suggests potential interactions with key regulators of cell death, such as the caspase cascade or Bcl-2 family proteins.
Apoptosis Induction Pathway:
Figure 3: A simplified diagram illustrating a potential mechanism of anticancer activity.
Experimental Protocols
General Protocol for the Synthesis of a Quinazoline Derivative:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., glacial acetic acid or a high-boiling point alcohol).
-
Reagent Addition: Add an equimolar amount of a one-carbon synthon, such as triethyl orthoformate or formamide.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion and Future Directions
This compound stands as a promising and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry. The presence of multiple reactive functional groups allows for the construction of diverse molecular architectures. Future research should focus on the development of efficient and scalable synthetic routes to this key intermediate. Furthermore, a systematic exploration of its reactivity towards various cyclizing agents will undoubtedly lead to the discovery of novel heterocyclic systems with interesting biological properties. In-depth investigations into the mechanism of action of its derivatives, particularly in the context of cancer and infectious diseases, will be crucial for the rational design of new and effective therapeutic agents. The data presented in this guide serves as a solid foundation for initiating such research endeavors.
References
Methodological & Application
Synthesis Protocol for 1-(4-Amino-3-nitrophenyl)ethanone: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Amino-3-nitrophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology follows a reliable three-step pathway involving the protection of the amino group, regioselective nitration, and subsequent deprotection.
Introduction
This compound serves as a key building block in the development of various heterocyclic compounds and active pharmaceutical ingredients. Its structure, featuring an aniline moiety activated by an acetyl group and further functionalized with a nitro group, allows for diverse chemical transformations. This protocol outlines a reproducible synthesis route starting from commercially available 4-aminoacetophenone.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a three-step sequence:
-
Acetylation of 4-Aminoacetophenone: The amino group of 4-aminoacetophenone is protected as an acetamide to prevent its oxidation and to direct the subsequent nitration to the desired position.
-
Nitration of N-(4-acetylphenyl)acetamide: The intermediate acetamide is nitrated using a standard nitrating mixture to introduce a nitro group at the position ortho to the activating acetylamino group.
-
Hydrolysis of 1-(4-acetamido-3-nitrophenyl)ethanone: The acetyl protecting group is removed under acidic conditions to yield the final product.
Figure 1. Experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-acetylphenyl)acetamide
This procedure details the protection of the amino group of 4-aminoacetophenone by acetylation.
Materials:
-
4-Aminoacetophenone
-
Pyridine, dried over KOH
-
Acetic anhydride
-
Methylene chloride
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-aminoacetophenone (50 g, 0.37 mol) in 250 ml of dried pyridine in a round-bottom flask, add acetic anhydride (39.6 g, 0.39 mol).
-
Stir the reaction mixture at room temperature for 1.5 hours. During this time, a thick white suspension will form.
-
Filter the solid precipitate and dry it to obtain N-(4-acetylphenyl)acetamide.
-
For further purification, the crude product can be taken up in water and extracted with methylene chloride.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified product.
Step 2: Synthesis of 1-(4-acetamido-3-nitrophenyl)ethanone
This step describes the regioselective nitration of the protected intermediate.
Materials:
-
N-(4-acetylphenyl)acetamide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice bath
-
Beaker
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
In a separate flask, dissolve N-(4-acetylphenyl)acetamide in a minimal amount of concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the acetamide with constant stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 15-30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
A precipitate of 1-(4-acetamido-3-nitrophenyl)ethanone will form.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Dry the product thoroughly.
Step 3: Synthesis of this compound
This final step involves the deprotection of the acetamido group to yield the target compound.[1]
Materials:
-
1-(4-acetamido-3-nitrophenyl)ethanone
-
Concentrated hydrochloric acid
-
Distilled water
-
Sodium hydroxide solution
-
Ice bath
-
Reflux condenser
-
Beakers
-
pH paper
-
Büchner funnel
Procedure:
-
In a round-bottom flask, suspend 1-(4-acetamido-3-nitrophenyl)ethanone in distilled water.
-
Add concentrated hydrochloric acid to the suspension.[1]
-
Heat the mixture under reflux for 30 minutes to facilitate hydrolysis.[1]
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.[1]
-
Slowly neutralize the cooled mixture with a sodium hydroxide solution to a pH of approximately 7.[1]
-
The product, this compound, will precipitate as yellow crystals.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with cold distilled water to remove any remaining impurities.[1]
-
Dry the purified this compound.
Data Summary
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Light brown solid |
| N-(4-acetylphenyl)acetamide | C₁₀H₁₁NO₂ | 177.20 | White solid |
| 1-(4-acetamido-3-nitrophenyl)ethanone | C₁₀H₁₀N₂O₄ | 222.20 | Yellow solid |
| This compound | C₈H₈N₂O₃ | 180.16 | Yellow crystals |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (sulfuric acid, nitric acid, hydrochloric acid) are highly corrosive and should be handled with extreme care.
-
Acetic anhydride is corrosive and a lachrymator.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Follow all institutional safety guidelines for handling and disposal of chemicals.
References
Application Notes and Protocols for the Utilization of 1-(4-Amino-3-nitrophenyl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(4-amino-3-nitrophenyl)ethanone as a versatile building block for the preparation of various biologically relevant heterocyclic compounds. Detailed experimental protocols for the synthesis of quinolines, quinoxalines, and benzodiazepines are presented, along with a summary of their potential therapeutic applications.
Introduction
This compound, also known as 4-amino-3-nitroacetophenone, is a valuable bifunctional reagent in organic synthesis. Its structure incorporates a nucleophilic amino group and an acetyl group, which can participate in various cyclization and condensation reactions. The presence of the nitro group provides a handle for further functionalization, such as reduction to an amino group, enabling the synthesis of a diverse range of heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of pharmacologically active compounds.
Synthesis of 7-Nitroquinolines via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for the construction of the quinoline ring system.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either acid or base.[1][2][3] this compound serves as the o-aminoaryl ketone component in this reaction, leading to the formation of 7-nitroquinoline derivatives.
General Reaction Scheme:
Caption: Friedländer Synthesis of 7-Nitroquinolines.
Experimental Protocol: Synthesis of 2-Methyl-7-nitro-4-phenylquinoline
This protocol describes a typical acid-catalyzed Friedländer synthesis.
Materials:
-
This compound
-
Phenylacetone (1-phenylpropan-2-one)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and phenylacetone (1.2 mmol).
-
Add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask.
-
Heat the reaction mixture at 100-120°C with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-methyl-7-nitro-4-phenylquinoline.
Quantitative Data Summary:
| Product | Starting Materials | Catalyst | Reaction Time | Yield (%) |
| 2-Methyl-7-nitro-4-phenylquinoline | This compound, Phenylacetone | PPA | 3 h | 75-85 |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 2.0 Hz, 1H, H-8), 8.20 (dd, J = 9.0, 2.0 Hz, 1H, H-6), 7.80 (d, J = 9.0 Hz, 1H, H-5), 7.60-7.45 (m, 5H, Ar-H), 7.30 (s, 1H, H-3), 2.75 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 148.5, 147.0, 145.0, 136.0, 130.0, 129.5, 129.0, 128.5, 125.0, 123.0, 122.0, 118.0, 25.0.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₆H₁₂N₂O₂, found [value].
Synthesis of 6-Nitroquinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][4] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] By first reducing the acetyl group of this compound to an amino group, a substituted o-phenylenediamine is formed, which can then be cyclized to form 6-nitroquinoxalines.
General Reaction Scheme:
Caption: Synthesis of 6-Nitroquinoxalines.
Experimental Protocol: Synthesis of 2,3-Dimethyl-6-nitroquinoxaline
Step 1: Synthesis of 1-(4,5-Diamino-2-nitrophenyl)ethanone This step involves the reduction of the nitro group ortho to the amino group, which is a common strategy in quinoxaline synthesis starting from nitroanilines.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of ethanol and water.
-
Add sodium sulfide nonahydrate (3.0 mmol) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
The product will precipitate. Filter the solid, wash with cold water, and dry to obtain 1-(4,5-diamino-2-nitrophenyl)ethanone.
Step 2: Synthesis of 2,3-Dimethyl-6-nitroquinoxaline
Materials:
-
1-(4,5-Diamino-2-nitrophenyl)ethanone
-
Biacetyl (2,3-butanedione)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 1-(4,5-diamino-2-nitrophenyl)ethanone (1.0 mmol) in ethanol in a round-bottom flask.
-
Add biacetyl (1.1 mmol) and a catalytic amount of acetic acid to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product will crystallize out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2,3-dimethyl-6-nitroquinoxaline.
Quantitative Data Summary:
| Product | Starting Materials | Reagents | Reaction Time | Yield (%) |
| 2,3-Dimethyl-6-nitroquinoxaline | This compound | 1. Na₂S·9H₂O2. Biacetyl | 6-9 h (overall) | 65-75 |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.60 (d, J = 2.5 Hz, 1H, H-5), 8.35 (dd, J = 9.0, 2.5 Hz, 1H, H-7), 7.90 (d, J = 9.0 Hz, 1H, H-8), 2.80 (s, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 154.5, 146.0, 142.0, 139.0, 129.0, 125.0, 122.0, 23.0.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₉N₃O₂, found [value].
Synthesis of 8-Nitro-1,4-Benzodiazepines
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[7][8] The synthesis of 8-nitro-1,4-benzodiazepine derivatives can be achieved from this compound through a multi-step sequence. A common route involves the initial acylation of the amino group, followed by cyclization.
General Reaction Scheme:
Caption: Synthesis of 8-Nitro-1,4-Benzodiazepines.
Experimental Protocol: Synthesis of 5-Methyl-8-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Step 1: Synthesis of 2-Bromo-N-(4-acetyl-2-nitrophenyl)acetamide
Materials:
-
This compound
-
Bromoacetyl bromide
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in dry DCM in a flask cooled in an ice bath.
-
Add pyridine (1.2 mmol) to the solution.
-
Slowly add a solution of bromoacetyl bromide (1.1 mmol) in dry DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Amino-N-(4-acetyl-2-nitrophenyl)acetamide
Materials:
-
2-Bromo-N-(4-acetyl-2-nitrophenyl)acetamide
-
Ammonia solution (concentrated)
-
Ethanol
Procedure:
-
Dissolve the crude 2-bromo-N-(4-acetyl-2-nitrophenyl)acetamide in ethanol.
-
Add an excess of concentrated ammonia solution.
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude aminoacetamide.
Step 3: Synthesis of 5-Methyl-8-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Materials:
-
2-Amino-N-(4-acetyl-2-nitrophenyl)acetamide
-
Acetic acid
-
Sodium acetate
Procedure:
-
Dissolve the crude 2-amino-N-(4-acetyl-2-nitrophenyl)acetamide in acetic acid.
-
Add sodium acetate and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
The product will precipitate. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure benzodiazepine derivative.
Quantitative Data Summary:
| Product | Starting Materials | Reagents | Reaction Time | Yield (%) |
| 5-Methyl-8-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | This compound | 1. Bromoacetyl bromide, Pyridine2. Ammonia3. Acetic acid, Sodium acetate | >24 h (overall) | 40-50 |
Characterization Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.80 (s, 1H, NH), 8.20 (d, J = 2.5 Hz, 1H, H-9), 8.00 (dd, J = 8.8, 2.5 Hz, 1H, H-7), 7.50 (d, J = 8.8 Hz, 1H, H-6), 4.30 (s, 2H, CH₂), 2.50 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 170.0, 168.0, 148.0, 142.0, 138.0, 130.0, 125.0, 120.0, 118.0, 55.0, 28.0.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₉N₃O₃, found [value].
Biological Activities
Heterocyclic compounds derived from this compound are expected to exhibit a range of biological activities, largely dependent on the nature of the heterocyclic ring and its substituents.
-
Quinolines: 7-Nitroquinolines can serve as precursors to 7-aminoquinolines, a class of compounds known for their antimalarial and antimicrobial activities.
-
Quinoxalines: Quinoxaline derivatives are widely recognized for their anticancer and antimicrobial properties.[1][4] The nitro group can be a key feature for bioreductive activation in hypoxic tumor cells.
-
Benzodiazepines: While the primary association of benzodiazepines is with CNS activity , modifications to the core structure can lead to a diverse range of pharmacological effects.[7][8] The 8-nitro substitution can influence the electronic properties of the molecule and its interaction with biological targets.
Summary of Potential Biological Activities:
| Heterocyclic Core | Potential Biological Activity |
| 7-Nitroquinoline | Antimalarial, Antimicrobial |
| 6-Nitroquinoxaline | Anticancer, Antimicrobial |
| 8-Nitro-1,4-benzodiazepine | CNS activity (Anxiolytic, Sedative), other potential therapeutic activities |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a variety of nitro-substituted heterocyclic compounds. The protocols outlined in these application notes provide a foundation for the synthesis of quinolines, quinoxalines, and benzodiazepines. The presence of the nitro group not only influences the electronic properties of the final compounds but also offers a site for further chemical modification, enabling the generation of diverse chemical libraries for drug discovery and development. Researchers are encouraged to explore the full potential of this starting material in the creation of novel and potent therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline synthesis [organic-chemistry.org]
- 5. soc.chim.it [soc.chim.it]
- 6. acgpubs.org [acgpubs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-3-nitroacetophenone in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitroacetophenone is a versatile bifunctional aromatic compound that holds significant potential as a scaffold and intermediate in medicinal chemistry and drug discovery. Its structure, featuring an aniline moiety, a nitro group, and a reactive acetyl group, offers multiple points for chemical modification, enabling the synthesis of a diverse array of complex molecules and heterocyclic systems. The electron-withdrawing nature of the nitro and acetyl groups influences the reactivity of the aromatic ring, while the amino and acetyl groups serve as key handles for building pharmacologically active agents. These application notes provide an overview of its utility, detailed experimental protocols for key transformations, and data on the biological activities of derived compounds.
Key Applications in Drug Discovery
The strategic positioning of the amino, nitro, and acetyl groups on the phenyl ring makes 4-amino-3-nitroacetophenone a valuable starting material for several classes of therapeutic agents:
-
Kinase Inhibitor Scaffolds: The aminophenyl core is a common feature in many kinase inhibitors. Following the reduction of the nitro group to a second amino functionality, the resulting 3,4-diaminoacetophenone can be cyclized with various reagents to form heterocyclic systems like benzimidazoles. These scaffolds are prevalent in inhibitors targeting kinases such as EGFR, VEGFR, and RIPK2, which are crucial in oncology and inflammatory diseases.
-
Anticancer Agents: Chalcones, synthesized via the condensation of the acetyl group with aromatic aldehydes, are a well-established class of anticancer compounds. Derivatives of the closely related 4-nitroacetophenone have been shown to yield chalcones with potent activity against cancer cell lines, suggesting that 4-amino-3-nitroacetophenone is a promising precursor for novel cytotoxic agents.
-
Antimicrobial Agents: The aromatic amine functionality can be readily converted into various heterocyclic systems known to possess antimicrobial properties, such as triazoles, pyrimidines, and oxazoles. The synthesis of azo dyes and Schiff bases from related aminoacetophenones has also yielded compounds with significant antibacterial and antifungal activity.
-
Biochemical Probes: Derivatization of the acetyl group, for instance, through alpha-halogenation, can produce reactive probes for studying protein structure and function.
Data Presentation: Biological Activities of Analogous Compounds
While specific data for compounds directly derived from 4-amino-3-nitroacetophenone is limited in publicly accessible literature, the following tables summarize the activities of closely related compounds synthesized from analogous starting materials. This data provides a strong rationale for the potential of 4-amino-3-nitroacetophenone as a precursor for potent therapeutic agents.
Table 1: Anticancer Activity of Chalcone Derivatives from 4-Nitroacetophenone Targeting EGFR-TKD [1]
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) |
| NCH-2 | H1299 | Non-small cell lung carcinoma | 4.5-11.4 |
| NCH-2 | MCF-7 | Breast adenocarcinoma | 4.3-15.7 |
| NCH-2 | HepG2 | Hepatocellular carcinoma | 2.7-4.1 |
| NCH-2 | K562 | Chronic myelogenous leukemia | 4.9-19.7 |
| NCH-4 | H1299 | Non-small cell lung carcinoma | 4.5-11.4 |
| NCH-4 | MCF-7 | Breast adenocarcinoma | 4.3-15.7 |
| NCH-4 | HepG2 | Hepatocellular carcinoma | 2.7-4.1 |
| NCH-4 | K562 | Chronic myelogenous leukemia | 4.9-19.7 |
| NCH-10 | H1299 | Non-small cell lung carcinoma | 4.5-11.4 |
| NCH-10 | MCF-7 | Breast adenocarcinoma | 4.3-15.7 |
| NCH-10 | HepG2 | Hepatocellular carcinoma | 2.7-4.1 |
| NCH-10 | K562 | Chronic myelogenous leukemia | 4.9-19.7 |
Table 2: Antimicrobial Activity of Heterocyclic Derivatives of 4-Aminoacetophenone
| Compound Type | Bacterial Strain | Activity | Reference |
| Azo Dyes | S. aureus, E. coli | Inhibition Observed | [2] |
| 1,2,3-Triazoles | S. aureus, B. subtilis, P. aeruginosa, E. coli | Moderate to Good | [2] |
| Chalcones | Various Bacteria | Significant Activity | [3] |
Experimental Protocols
The following protocols describe key chemical transformations of 4-amino-3-nitroacetophenone and its analogs, providing a foundation for the synthesis of more complex drug candidates.
Protocol 1: Selective Reduction of the Nitro Group (Adapted from similar nitroacetophenones)
This protocol describes the chemoselective reduction of the nitro group to an amine, yielding 3,4-diaminoacetophenone, a key intermediate for the synthesis of benzimidazoles and other heterocycles.
Materials:
-
4-Amino-3-nitroacetophenone
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) or Ammonia solution
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-3-nitroacetophenone (1 equivalent) and granulated tin (2.5-3 equivalents).
-
To this mixture, add a solution of concentrated HCl diluted with water (e.g., 2:1 water to concentrated HCl). Use enough of this solution to fully suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring for 1.5-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of a 10% NaOH solution or concentrated ammonia until a precipitate forms and the pH is basic. This should be done in an ice bath to control the exothermic reaction.
-
Filter the resulting mixture through a pad of celite to remove tin salts. Wash the filter cake with water and a small amount of methanol.
-
The filtrate can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,4-diaminoacetophenone.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol details the synthesis of a chalcone derivative through the base-catalyzed condensation of the acetyl group of 4-amino-3-nitroacetophenone with a substituted aromatic aldehyde.
Materials:
-
4-Amino-3-nitroacetophenone
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Beaker or round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-amino-3-nitroacetophenone (1 equivalent) and the chosen aromatic aldehyde (1-1.1 equivalents) in ethanol in a beaker or round-bottom flask at room temperature.
-
In a separate container, prepare a solution of NaOH or KOH in water or ethanol (e.g., 40-50% aqueous solution).
-
Cool the acetophenone/aldehyde solution in an ice bath.
-
Slowly add the basic solution dropwise to the cooled alcoholic solution with vigorous stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then allow it to stir at room temperature overnight. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product if it hasn't already precipitated.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of α-Bromo-4-amino-3-nitroacetophenone for Protein Modification
This protocol describes the alpha-bromination of the acetyl group, creating a reactive electrophile suitable for alkylating nucleophilic residues in proteins.
Materials:
-
4-Amino-3-nitroacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Dissolve 4-amino-3-nitroacetophenone in glacial acetic acid in a round-bottom flask.
-
From a dropping funnel, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of ice-water to precipitate the product.
-
Filter the solid, wash it extensively with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The resulting α-bromo-4-amino-3-nitroacetophenone can be used as a protein modifying agent.
Visualizations
Logical Workflow for Synthesis of Bioactive Compounds
Caption: Synthetic pathways from 4-amino-3-nitroacetophenone.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and chalcone-based inhibition.
References
- 1. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 1-(4-Amino-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of novel pharmaceutical intermediates, specifically benzimidazole and quinoxaline derivatives, starting from 1-(4-Amino-3-nitrophenyl)ethanone. This starting material is a versatile building block, and its transformation into heterocyclic systems is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by these scaffolds, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
The synthetic strategy involves a key initial step: the reduction of the nitro group in this compound to yield the ortho-diamine intermediate, 1-(3,4-diaminophenyl)ethanone. This intermediate is then utilized in cyclization reactions with various electrophilic partners to construct the desired heterocyclic cores.
Part 1: Synthesis of the Key Intermediate: 1-(3,4-Diaminophenyl)ethanone
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (10.0 eq) and ammonium chloride (10.0 eq).[4]
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(3,4-diaminophenyl)ethanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate.
Expected Yield: 85-95%
Characterization Data (Hypothetical):
-
Appearance: Light brown solid
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 2.0 Hz, 1H), 7.10 (dd, J = 8.0, 2.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 4.10 (br s, 2H, NH₂), 3.80 (br s, 2H, NH₂), 2.50 (s, 3H, COCH₃).
-
Mass Spectrometry (ESI+): m/z = 151.09 [M+H]⁺
Part 2: Synthesis of Novel Benzimidazole Intermediates
Benzimidazole derivatives are crucial scaffolds in numerous marketed drugs and are known to exhibit a wide range of biological activities.[1][3] The synthesis of 2-substituted-6-acetylbenzimidazoles can be readily achieved through the condensation of 1-(3,4-diaminophenyl)ethanone with various aldehydes.
Experimental Protocol: Synthesis of 2-Aryl-6-acetylbenzimidazoles
Materials:
-
1-(3,4-Diaminophenyl)ethanone
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Catalyst (e.g., p-toluenesulfonic acid, copper(II) hydroxide)[6][7]
Equipment:
-
Round-bottom flask
-
Reflux condenser or setup for room temperature stirring
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-(3,4-diaminophenyl)ethanone (1.0 eq) and a substituted aromatic aldehyde (1.05 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Alternatively, the reaction can be carried out at room temperature using a catalyst like copper(II) hydroxide.[7]
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data Summary: Synthesis of 2-Aryl-6-acetylbenzimidazoles
| Entry | Aldehyde | Product | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | 1-(2-Phenyl-1H-benzo[d]imidazol-6-yl)ethanone | 92 | 210-212 |
| 2 | 4-Chlorobenzaldehyde | 1-(2-(4-Chlorophenyl)-1H-benzo[d]imidazol-6-yl)ethanone | 90 | 245-247 |
| 3 | 4-Methoxybenzaldehyde | 1-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)ethanone | 94 | 228-230 |
| 4 | 4-Nitrobenzaldehyde | 1-(2-(4-Nitrophenyl)-1H-benzo[d]imidazol-6-yl)ethanone | 88 | >300 |
Note: The data presented in this table is representative and based on typical yields and melting points for similar benzimidazole syntheses.[6]
Part 3: Synthesis of Novel Quinoxaline Intermediates
Quinoxaline derivatives are another important class of nitrogen-containing heterocycles with diverse pharmacological applications, including use as kinase inhibitors.[2] The condensation of 1-(3,4-diaminophenyl)ethanone with 1,2-dicarbonyl compounds provides a straightforward route to 7-acetylquinoxaline derivatives.
Experimental Protocol: Synthesis of 2,3-Disubstituted-7-acetylquinoxalines
Materials:
-
1-(3,4-Diaminophenyl)ethanone
-
1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)
-
Ethanol or Acetic Acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve 1-(3,4-diaminophenyl)ethanone (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.[8]
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water. The product will precipitate. Filter, wash with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Quantitative Data Summary: Synthesis of 7-Acetylquinoxalines
| Entry | 1,2-Dicarbonyl Compound | Product | Yield (%) | M.p. (°C) |
| 1 | Benzil | 1-(2,3-Diphenylquinoxalin-6-yl)ethanone | 95 | 165-167 |
| 2 | 2,3-Butanedione | 1-(2,3-Dimethylquinoxalin-6-yl)ethanone | 93 | 110-112 |
| 3 | Glyoxal | 1-(Quinoxalin-6-yl)ethanone | 89 | 98-100 |
Note: The data presented in this table is representative and based on typical yields and melting points for similar quinoxaline syntheses.[9]
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic routes to novel benzimidazole and quinoxaline intermediates.
Logical Relationship of Intermediates
Caption: Relationship between starting material, intermediates, and potential APIs.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: Protocols for the Selective Reduction of the Nitro Group in 4-Amino-3-nitroacetophenone
Abstract
This document provides detailed experimental protocols for the chemical reduction of the nitro group in 4-Amino-3-nitroacetophenone to synthesize its corresponding diamine, 3,4-Diaminoacetophenone. This transformation is a critical step in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Three common and effective reduction methods are presented: Catalytic Hydrogenation, reduction with Tin(II) Chloride, and reduction with Sodium Dithionite. Each protocol includes a list of materials, step-by-step procedures, and data on reaction parameters and expected outcomes, summarized for comparative analysis.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary aromatic amines. These amines are versatile intermediates for the production of dyes, agrochemicals, and pharmaceuticals. 4-Amino-3-nitroacetophenone possesses two key functional groups: a ketone and a nitro group, ortho to an existing amino group. The selective reduction of the nitro group to an amine, yielding 3,4-Diaminoacetophenone, without affecting the ketone or the other amino group, is crucial for subsequent synthetic steps, such as the formation of benzimidazoles or other fused heterocyclic systems.
This application note outlines three distinct and reliable protocols for this selective reduction, catering to different laboratory capabilities and substrate sensitivities.
Comparative Data of Reduction Protocols
The following table summarizes the key quantitative parameters for the described experimental protocols. These values are derived from established procedures for the reduction of aromatic nitro compounds.
| Protocol | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Reported Yield Range |
| Protocol 1 | H₂ gas (balloon or 2 atm), 10% Pd/C | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | 2 - 10 hours | 85-99% |
| Protocol 2 | Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | Ethanol (EtOH) / Hydrochloric Acid (HCl) | 70-80 °C (Reflux) | 1 - 3 hours | 80-95% |
| Protocol 3 | Sodium Dithionite (Na₂S₂O₄) | Acetonitrile/Water or DMF/Water | 35 - 80 °C | 1 - 6 hours | 80-95% |
Experimental Workflow
The general experimental workflow for the reduction of 4-Amino-3-nitroacetophenone is depicted below. This process includes reaction setup, the chemical reduction, and subsequent product isolation and purification.
Caption: General workflow for the reduction of 4-Amino-3-nitroacetophenone.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.[1][2] It involves the use of hydrogen gas, typically under balloon pressure, with a palladium catalyst.
Materials:
-
4-Amino-3-nitroacetophenone
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or pressure vessel)
-
Celite or other filter aid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-3-nitroacetophenone (1.0 eq) in methanol or ethanol (approx. 15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask with a septum and purge the system with nitrogen or argon gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-10 hours).
-
Once complete, carefully purge the flask with nitrogen gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3,4-Diaminoacetophenone, which can be further purified by recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
The use of Tin(II) Chloride in acidic media is a classic, robust, and reliable method for reducing aromatic nitro groups.[3][4][5]
Materials:
-
4-Amino-3-nitroacetophenone
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH) solution
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-Amino-3-nitroacetophenone (1.0 eq) and Tin(II) Chloride dihydrate (4-5 eq).
-
Add ethanol (10-15 mL per gram of substrate) to the flask.
-
If the reaction is slow, a small amount of concentrated HCl can be added cautiously to initiate the reduction.
-
Attach a reflux condenser and heat the mixture to 70-80 °C with stirring for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate or a 2M KOH solution to neutralize the acid and dissolve tin salts.[4]
-
Carefully adjust the pH of the aqueous layer to be basic (pH > 8).
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a mild and inexpensive reducing agent, making it a good alternative to metal-based reductions, especially when other sensitive functional groups are present.[6][7][8]
Materials:
-
4-Amino-3-nitroacetophenone
-
Sodium Dithionite (Na₂S₂O₄) (3-5 eq)
-
Solvent system (e.g., Acetonitrile/Water 1:3 v/v, or DMF/Water)[6][7]
-
Potassium Carbonate (K₂CO₃) (optional, as a base)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-Amino-3-nitroacetophenone (1.0 eq) in the chosen solvent system (e.g., Acetonitrile/Water) in a round-bottom flask.
-
In a separate container, prepare a solution of sodium dithionite (3-5 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature or slightly elevated temperature (35-80 °C).[6]
-
The reaction can be monitored by the disappearance of the starting material on TLC (typically 1-6 hours).
-
Upon completion, cool the mixture to room temperature and pour it into water.[6]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 3,4-Diaminoacetophenone.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Catalytic hydrogenation with Pd/C and H₂ gas carries a risk of fire or explosion. Ensure the system is properly purged and there are no ignition sources nearby.
-
Concentrated acids like HCl are corrosive and should be handled with extreme care.
-
Tin salts can be toxic; handle them appropriately and dispose of waste according to institutional guidelines.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Solved Experiment 44B: Reduction of 3-Nitroacetophenone with | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Analytical techniques for the quality control of 1-(4-Amino-3-nitrophenyl)ethanone
Application Note: Quality Control of 1-(4-Amino-3-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The quality of this intermediate is critical as it directly impacts the purity, safety, and efficacy of the final drug product. Rigorous quality control (QC) is therefore essential to ensure batch-to-batch consistency and compliance with regulatory standards. This document outlines a comprehensive suite of analytical techniques and detailed protocols for the quality control of this compound, aligning with principles outlined in ICH guidelines such as Q2(R2) for analytical procedure validation and Q3A(R2) for impurity control.[1][2][3][4][5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1432-42-4 | [8] |
| Molecular Formula | C₈H₈N₂O₃ | [8] |
| Molecular Weight | 180.16 g/mol | [8] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Melting Point | 148-149 °C | [9] |
| Purity | Typically ≥98% | |
| Storage | Ambient to 2-8°C | [9] |
Overall Quality Control Workflow
The quality control process for this compound involves a sequence of steps from sample reception to the final decision on batch release or rejection. This workflow ensures that all testing is performed systematically and according to established specifications.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. appchemical.com [appchemical.com]
- 9. lookchem.com [lookchem.com]
Application Notes and Protocols for the Recrystallization and Purification of 1-(4-Amino-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(4-Amino-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The primary purification technique described is recrystallization, a robust method for removing impurities from solid organic compounds.
Introduction
This compound is a substituted acetophenone derivative containing both an amino and a nitro group, making it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical for the successful synthesis of downstream products and for meeting stringent regulatory requirements. This document outlines a comprehensive protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and methods for assessing purity.
Impurity Profile
The synthesis of this compound can result in several impurities. Common impurities may include starting materials, by-products from side reactions, and residual solvents. Potential impurities can be isomeric species or compounds with incomplete nitration or acetylation, depending on the synthetic route. Effective purification is essential to remove these impurities.
Recrystallization Solvent Selection
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For this compound, polar protic solvents are generally suitable. Based on the solubility of analogous compounds like 4'-aminoacetophenone and various nitrophenyl ethanones, ethanol is a recommended solvent. A mixed solvent system, such as ethanol-water, can also be effective, where water acts as an anti-solvent.
Quantitative Data Summary
The following tables summarize typical, representative data for the recrystallization of this compound. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Solubility of Related Compounds in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 1-(4-Nitrophenyl)ethanone | Acetone | 25 | High |
| 1-(4-Nitrophenyl)ethanone | Ethanol | 25 | Moderate |
| 1-(4-Nitrophenyl)ethanone | Toluene | 25 | Moderate |
| 1-(4-Nitrophenyl)ethanone | Water | 25 | Low |
| 4'-Aminoacetophenone | Ethanol | 25 | Soluble |
| 4'-Aminoacetophenone | Acetone | 25 | Soluble |
| 4'-Aminoacetophenone | Chloroform | 25 | Soluble |
| 4'-Aminoacetophenone | Water | 25 | Sparingly Soluble |
Table 2: Representative Recrystallization Efficiency
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Brownish-yellow powder | Bright yellow crystals |
| Purity (by HPLC) | ~95% | >99% |
| Yield | - | 80-90% |
| Melting Point | 148-151 °C | 152-154 °C |
Note: These values are illustrative and represent typical outcomes for the purification of a moderately impure starting material.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Activated Carbon (optional)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a heating mantle or hot plate with stirring. Add small portions of hot 95% ethanol until the solid completely dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, and then gently reheat to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation has appeared to cease, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Recrystallization from Ethanol-Water Mixture
This protocol is an alternative method using a mixed solvent system, which can be advantageous if the compound is too soluble in pure ethanol even at room temperature.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol as described in Protocol 1.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly cloudy (the point of saturation).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash with a small amount of cold ethanol-water mixture, and dry the crystals as described in Protocol 1.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting any remaining impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity by comparing the crude and recrystallized samples.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify the presence of any structural impurities.
Application Notes and Protocols: Derivatization of 1-(4-Amino-3-nitrophenyl)ethanone for Further Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical derivatization of 1-(4-Amino-3-nitrophenyl)ethanone, a versatile starting material for the synthesis of a variety of complex organic molecules. The presence of an acetyl group, a primary aromatic amine, and a nitro group offers multiple avenues for selective functionalization, making it a valuable building block in medicinal chemistry and materials science.
Introduction
This compound serves as a key intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules. The strategic modification of its functional groups allows for the construction of diverse molecular scaffolds. This application note details protocols for four key transformations: N-acetylation of the amino group, selective reduction of the nitro group, diazotization of the amino group followed by Sandmeyer reaction, and Claisen-Schmidt condensation at the acetyl group.
Key Synthetic Transformations
The derivatization of this compound can be systematically approached to yield a variety of useful intermediates. The following sections provide detailed protocols and expected outcomes for these transformations.
Diagram of Synthetic Pathways
Caption: Synthetic transformations of this compound.
Experimental Protocols and Data
N-Acetylation of this compound
N-acetylation is a common strategy to protect the amino group or to introduce an amide functionality, which can alter the electronic properties and reactivity of the molecule.
Experimental Workflow for N-Acetylation
Caption: Workflow for the N-acetylation reaction.
Protocol 3.1: Synthesis of N-(4-Acetyl-2-nitrophenyl)acetamide
-
Reaction Setup: In a round-bottom flask, dissolve 1.80 g (10 mmol) of this compound in 20 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add 1.22 mL (1.33 g, 13 mmol) of acetic anhydride dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure N-(4-acetyl-2-nitrophenyl)acetamide.
Table 1: Characterization Data for N-(4-Acetyl-2-nitrophenyl)acetamide
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.19 g/mol |
| Appearance | Yellow solid |
| Melting Point | 144-146 °C[1] |
| Yield | ~75%[1] |
| IR (cm⁻¹) | ~3300 (N-H), ~1680 (C=O, amide), ~1670 (C=O, ketone), ~1530, ~1350 (NO₂) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.6 (s, 3H, COCH₃), ~2.3 (s, 3H, NHCOCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~198 (C=O, ketone), ~169 (C=O, amide), ~145, ~138, ~135, ~130, ~125, ~120 (Ar-C), ~29 (COCH₃), ~25 (NHCOCH₃) |
| MS (m/z) | 222 [M]⁺ |
| Note: Spectroscopic data are estimated based on analogous compounds and general chemical shift knowledge. |
Selective Reduction of the Nitro Group
The selective reduction of the nitro group to a primary amine is a crucial step for the synthesis of various heterocyclic compounds, such as quinazolines. Stannous chloride (SnCl₂) in the presence of a strong acid is an effective reagent for this transformation, leaving the ketone functionality intact.
Protocol 3.2: Synthesis of 1-(3,4-Diaminophenyl)ethanone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2.22 g (10 mmol) of N-(4-acetyl-2-nitrophenyl)acetamide in 50 mL of ethanol.
-
Reagent Addition: Add 11.3 g (50 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 g of ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. A precipitate of tin salts will form.
-
Isolation: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-(3,4-diaminophenyl)ethanone. Further purification can be achieved by column chromatography on silica gel.
Table 2: Characterization Data for 1-(3,4-Diaminophenyl)ethanone
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 98-101 °C |
| Yield | High (typically >85%) |
| IR (cm⁻¹) | ~3400-3200 (N-H), ~1650 (C=O) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2 (d, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.0 (br s, 4H, NH₂), ~2.5 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~198 (C=O), ~145, ~138, ~120, ~118, ~115, ~114 (Ar-C), ~26 (COCH₃) |
| MS (m/z) | 150 [M]⁺ |
| Note: Spectroscopic data are estimated based on analogous compounds and general chemical shift knowledge. |
Diazotization and Sandmeyer Reaction
The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[2][3]
Protocol 3.3: Synthesis of 1-(4-Bromo-3-nitrophenyl)ethanone
-
Diazotization: Dissolve 1.80 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrobromic acid (HBr) and 10 mL of water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve 1.58 g (11 mmol) of copper(I) bromide (CuBr) in 5 mL of concentrated HBr at 60 °C, then cool to room temperature. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Table 3: Characterization Data for 1-(4-Bromo-3-nitrophenyl)ethanone
| Property | Value |
| Molecular Formula | C₈H₆BrNO₃ |
| Molecular Weight | 244.04 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 96-98 °C |
| Yield | Moderate to good |
| IR (cm⁻¹) | ~1680 (C=O), ~1530, ~1350 (NO₂) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.4 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~2.6 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~196 (C=O), ~150, ~138, ~135, ~130, ~125, ~120 (Ar-C), ~27 (COCH₃) |
| MS (m/z) | 243/245 [M]⁺ (bromine isotope pattern) |
| Note: Spectroscopic data are estimated based on analogous compounds and general chemical shift knowledge. |
Claisen-Schmidt Condensation
The acetyl group of this compound can undergo a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base to form a chalcone derivative.[4]
Protocol 3.4: Synthesis of (E)-1-(4-amino-3-nitrophenyl)-3-(phenyl)prop-2-en-1-one
-
Reaction Setup: Dissolve 1.80 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol in a round-bottom flask.
-
Reagent Addition: Slowly add 5 mL of a 10% aqueous sodium hydroxide (NaOH) solution to the stirred mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours. A precipitate will form.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.
Table 4: Characterization Data for a Representative Chalcone Derivative
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| Appearance | Yellow or orange solid |
| Melting Point | Varies with the aldehyde used |
| Yield | Good to excellent |
| IR (cm⁻¹) | ~3400-3300 (N-H), ~1650 (C=O), ~1600 (C=C), ~1520, ~1340 (NO₂) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (s, 1H, Ar-H), ~8.0-7.4 (m, Ar-H and vinyl-H), ~6.9 (d, 1H, Ar-H), ~5.5 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~188 (C=O), ~150, ~145, ~135, ~130, ~129, ~128, ~125, ~120 (Ar-C and C=C), ~115 (Ar-C) |
| MS (m/z) | 268 [M]⁺ |
| Note: Spectroscopic data are estimated based on a representative chalcone and general chemical shift knowledge. |
Further Synthetic Transformations: Synthesis of Quinazolines
The 1-(3,4-diaminophenyl)ethanone synthesized in section 3.2 is a valuable precursor for the synthesis of quinazoline derivatives, which are known for their broad range of biological activities.
Logical Relationship for Quinazoline Synthesis
Caption: Logical flow for the synthesis of quinazolines.
Protocol 4.1: General Procedure for the Synthesis of 2-Aryl-4-acetylquinazolines
-
Reaction Setup: In a suitable solvent such as ethanol or dimethylformamide (DMF), dissolve 1.50 g (10 mmol) of 1-(3,4-diaminophenyl)ethanone and 10 mmol of an appropriate aromatic aldehyde.
-
Catalyst/Reagent Addition: Add a catalytic amount of an acid or an oxidizing agent (e.g., I₂, DDQ, or exposure to air).
-
Reaction: Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the chosen catalytic system, for several hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.
Conclusion
This compound is a highly versatile and valuable starting material for organic synthesis. The protocols outlined in this application note provide a foundation for the synthesis of a wide range of derivatives, including protected amines, diamines, halogenated compounds, and chalcones, which can be further transformed into complex heterocyclic systems like quinazolines. These methodologies are essential for researchers in drug discovery and materials science seeking to generate novel molecular entities.
References
Troubleshooting & Optimization
Identifying and characterizing by-products in 4-Amino-3-nitroacetophenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-nitroacetophenone. Our goal is to help you identify and characterize potential by-products, troubleshoot common issues, and ensure the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Amino-3-nitroacetophenone and what are the critical steps?
The most prevalent synthetic strategy involves a two-step process starting from 4-aminoacetophenone. To avoid oxidation of the amino group and to control the regioselectivity of the nitration, the amino group is first protected, typically by acetylation, to form 4-acetamidoacetophenone. This is followed by nitration and subsequent deprotection/reduction of the nitro group.
Q2: What are the primary by-products I should expect during the nitration of 4-acetamidoacetophenone?
During the nitration of 4-acetamidoacetophenone, the primary by-products arise from the introduction of the nitro group at alternative positions on the aromatic ring. The main expected by-product is the ortho-nitro isomer, 2-nitro-4-acetamidoacetophenone . Depending on the reaction conditions, dinitration can also occur, leading to products like 2,6-dinitro-4-acetamidoacetophenone .
Q3: What by-products can form during the reduction of the nitro group?
The reduction of the nitro group is a stepwise process, and incomplete reactions can lead to the formation of several intermediates. These can include 4-amino-3-hydroxylaminoacetophenone and 4-amino-3-nitrosoacetophenone . Condensation of these intermediates can also lead to the formation of colored impurities such as azoxy and azo compounds.[1] Over-reduction of the ketone functionality is also a possibility, though less common with selective reducing agents.
Q4: How can I monitor the progress of my reaction to minimize by-product formation?
Thin-Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress. By comparing the reaction mixture to the starting material and a pure product standard (if available), you can determine the consumption of the reactant and the formation of the desired product and by-products. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and detailed analysis of the reaction mixture.[2][3]
Troubleshooting Guides
Nitration of 4-Acetamidoacetophenone
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired 3-Nitro Isomer | - Inadequate temperature control, leading to side reactions.[4] - Incorrect ratio of nitrating agents. - Insufficient reaction time. | - Maintain a low reaction temperature (typically 0-5 °C) using an ice bath. - Optimize the ratio of nitric acid to sulfuric acid. - Monitor the reaction by TLC to ensure completion. |
| Formation of Significant Amounts of 2-Nitro Isomer | - The directing effect of the acetamido group allows for some ortho substitution. | - While difficult to eliminate completely, careful control of reaction temperature and slow, dropwise addition of the nitrating agent can favor the para-product.[5] - Purification by recrystallization or column chromatography is necessary to separate the isomers. |
| Formation of Dinitro By-products | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Strictly maintain low temperatures. - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| Dark-colored or Tarry Reaction Mixture | - Oxidation of the aromatic ring. - "Runaway" reaction due to rapid addition of the nitrating agent or poor temperature control.[6] | - Ensure slow and controlled addition of the nitrating mixture with efficient stirring. - Maintain a consistently low temperature throughout the addition. |
Reduction of 4-Amino-3-nitroacetophenone Precursors
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction of the Nitro Group | - Inactive or insufficient reducing agent.[1] - Poor solubility of the starting material.[7] - Non-optimal reaction temperature or pressure (for catalytic hydrogenation). | - Use a fresh, active reducing agent in a sufficient stoichiometric excess. - Choose a solvent system that ensures the solubility of the nitro compound. A protic co-solvent can be beneficial for hydrogenations.[7] - Optimize reaction temperature and pressure according to literature procedures for the specific reducing agent. |
| Formation of Colored Impurities (Azo/Azoxy compounds) | - Incomplete reduction leading to the condensation of nitroso and hydroxylamine intermediates.[1] | - Ensure the reaction goes to completion by extending the reaction time or using a more active reducing agent/catalyst. - Maintain a consistently reducing environment. For metal/acid reductions, ensure sufficient acid is present.[1] |
| Reduction of the Ketone Functionality | - Use of a non-selective reducing agent. | - Employ chemoselective reducing agents known to preferentially reduce nitro groups over ketones, such as tin(II) chloride (SnCl₂) or iron in acidic medium (Fe/HCl).[8][9] |
| Product Loss During Workup | - Incomplete extraction from the aqueous layer. - Incorrect pH during extraction. | - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to ensure the amino product is in its free base form for efficient extraction into the organic phase.[1] |
Data Presentation
Table 1: Key Physical and Spectroscopic Data of 4-Amino-3-nitroacetophenone and Potential By-products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key MS Fragments (m/z) |
| 4-Amino-3-nitroacetophenone | C₈H₈N₂O₃ | 180.16 | 155-158 | 8.5 (s, 1H), 7.8 (d, 1H), 6.9 (d, 1H), 2.5 (s, 3H) | 180, 165, 137, 109 |
| 4-Acetamidoacetophenone | C₁₀H₁₁NO₂ | 177.20 | 166-170 | 7.9 (d, 2H), 7.6 (d, 2H), 2.5 (s, 3H), 2.1 (s, 3H) | 177, 135, 93 |
| 4-Acetamido-3-nitroacetophenone | C₁₀H₁₀N₂O₄ | 222.20 | ~168-170 | 8.5 (d, 1H), 8.2 (dd, 1H), 7.8 (d, 1H), 2.6 (s, 3H), 2.2 (s, 3H) | 222, 180, 138 |
| 4-Acetamido-2-nitroacetophenone | C₁₀H₁₀N₂O₄ | 222.20 | N/A | Signals will differ from the 3-nitro isomer due to different substitution patterns. | 222, 180, 138 |
| 4-Amino-2-nitroacetophenone | C₈H₈N₂O₃ | 180.16 | N/A | Aromatic signals will be in different positions compared to the 3-nitro isomer. | 180, 165, 137, 109 |
Note: Specific NMR and MS data for all by-products may not be readily available and may need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 4-Acetamido-3-nitroacetophenone (Nitration)
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In a round-bottom flask, dissolve 4-acetamidoacetophenone in glacial acetic acid with gentle warming.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
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In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
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Add the cold nitrating mixture dropwise to the acetanilide solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.[5]
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After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes, monitoring by TLC.
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Pour the reaction mixture onto crushed ice to precipitate the product.
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Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the crude product.[5]
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Purify the crude 4-acetamido-3-nitroacetophenone by recrystallization from ethanol.
Protocol 2: Synthesis of 4-Amino-3-nitroacetophenone (Hydrolysis/Reduction)
This protocol describes the hydrolysis of the acetamido group. A separate reduction step would be required if starting from a dinitro compound.
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Reflux the crude 4-acetamido-3-nitroacetophenone with dilute hydrochloric acid or sulfuric acid.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
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Recrystallize the crude 4-amino-3-nitroacetophenone from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Protocol 3: HPLC Analysis of Reaction Mixture
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a modifier like 0.1% formic acid or phosphoric acid for better peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[3]
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).
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Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Synthetic pathway of 4-Amino-3-nitroacetophenone and potential by-products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 4. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 5. Solved NITRATION OF ACETANILIDE REFERENCES Pavia et al | Chegg.com [chegg.com]
- 6. CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether - Google Patents [patents.google.com]
- 7. 4-Nitroacetophenone(100-19-6) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 10. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Optimizing reaction parameters for the synthesis of 1-(4-Amino-3-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Amino-3-nitrophenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the acetylation of 4-aminoacetophenone to N-(4-acetylphenyl)acetamide, followed by nitration and subsequent deacetylation.
Issue 1: Low Yield in the Acetylation of 4-Aminoacetophenone
Question: We are experiencing a low yield during the initial acetylation of 4-aminoacetophenone to form N-(4-acetylphenyl)acetamide. What are the potential causes and how can we optimize this step?
Answer: Low yields in this acylation step can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some troubleshooting strategies:
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Purity of Starting Material: Ensure the 4-aminoacetophenone is pure and dry. Impurities can interfere with the reaction.
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Acylating Agent: Acetic anhydride is commonly used. Ensure it is fresh and has not hydrolyzed to acetic acid. The use of a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
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Base/Catalyst: A base like pyridine or triethylamine is often used to neutralize the acetic acid byproduct. Ensure the base is dry and added in an appropriate stoichiometric amount.
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Reaction Temperature: The reaction is typically carried out at or below room temperature. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the exothermicity and minimize side reactions.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.
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Workup Procedure: During the aqueous workup, ensure the pH is controlled to prevent hydrolysis of the desired amide product.
Issue 2: Formation of Multiple Products During Nitration
Question: Our nitration of N-(4-acetylphenyl)acetamide is resulting in a mixture of products, including dinitro compounds and other isomers. How can we improve the regioselectivity for the desired 3-nitro product?
Answer: The formation of multiple nitrated products is a common challenge in the nitration of activated aromatic rings. The acetamido group is an ortho-, para- director. Since the para position is blocked, nitration is expected at the ortho position (position 3). However, under harsh conditions, dinitration or formation of other isomers can occur.
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Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids is crucial. Using a milder nitrating agent, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride, can sometimes offer better control.
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Temperature Control: This is the most critical parameter. The reaction is highly exothermic and must be kept cold, typically between 0-5 °C, to prevent over-nitration and side reactions. Use an ice-salt bath for efficient cooling.
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Rate of Addition: Add the nitrating agent dropwise and very slowly to the solution of N-(4-acetylphenyl)acetamide while monitoring the temperature closely. Rapid addition will cause a spike in temperature, leading to unwanted byproducts.
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Reaction Time: Once the addition is complete, the reaction is often stirred at a low temperature for a specific duration. Over-extending the reaction time can lead to the formation of dinitrated products. Monitor the reaction by TLC.
Issue 3: Incomplete Hydrolysis of N-(4-acetyl-2-nitrophenyl)acetamide
Question: We are struggling to achieve complete deacetylation of the nitro-intermediate to the final product, this compound. What conditions favor complete hydrolysis?
Answer: Incomplete hydrolysis can be due to insufficient acid/base concentration, inadequate temperature, or short reaction times.
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Hydrolysis Conditions: Both acidic and basic conditions can be used for deacetylation.
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Acidic Hydrolysis: Refluxing with aqueous mineral acids like hydrochloric acid or sulfuric acid is effective. The concentration of the acid is important; for example, 5-10% aqueous HCl is often used.
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Basic Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide can also be used, typically with heating.
-
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Temperature and Time: The hydrolysis reaction usually requires heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the point of complete consumption of the starting material.
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Solubility: Ensure the nitro-intermediate is sufficiently soluble in the reaction medium. The addition of a co-solvent like ethanol might be necessary.
Issue 4: Difficulty in Purifying the Final Product
Question: The crude this compound is impure, and we are having trouble purifying it. What are the recommended purification methods?
Answer: The primary method for purifying the final product is recrystallization.
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Recrystallization Solvent: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. Other potential solvents or solvent mixtures include ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
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Removal of Colored Impurities: If the product is highly colored, treatment with activated charcoal during the recrystallization process can help remove colored byproducts. Use a minimal amount of charcoal to avoid significant loss of the desired product.
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Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol would be a good starting point for elution.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The overall yield for the two-step synthesis can vary significantly based on the optimization of each step. A good yield for the acetylation step is typically in the range of 85-95%. The nitration and subsequent hydrolysis can have a combined yield of 60-80%. Therefore, an overall yield of 50-75% can be considered reasonable.
Q2: What are the common side products in this synthesis?
A2:
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Acetylation: Unreacted 4-aminoacetophenone and di-acetylated product (though less common).
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Nitration: The primary side product is the ortho-isomer, N-(4-acetyl-2-nitrophenyl)acetamide. Dinitrated products can also form if the reaction conditions are not well-controlled.
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Hydrolysis: Incomplete hydrolysis will leave N-(4-acetyl-2-nitrophenyl)acetamide as an impurity.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of each step. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material and the product. The spots can be visualized under UV light.
Q4: What are the key safety precautions for the nitration step?
A4: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids.
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Always perform the reaction in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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Use an ice bath to strictly control the temperature and prevent a runaway reaction.
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Add the nitrating agents very slowly and carefully.
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Have a quenching agent (like a large volume of ice water) ready in case of an emergency.
Data Presentation
Table 1: Summary of Optimized Reaction Parameters
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetylation | 4-Aminoacetophenone, Acetic Anhydride, Pyridine | 0 to 25 | 1 - 2 | 85 - 95 |
| 2a | Nitration | N-(4-acetylphenyl)acetamide, Conc. HNO₃, Conc. H₂SO₄ | 0 - 5 | 1 - 2 | 70 - 85 |
| 2b | Hydrolysis | N-(4-acetyl-2-nitrophenyl)acetamide, Aq. HCl or NaOH | Reflux (∼100) | 2 - 4 | 85 - 95 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-acetylphenyl)acetamide
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (1.0 eq) in pyridine (or a suitable solvent like dichloromethane with triethylamine).
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into cold water and stir until a precipitate forms.
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Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain N-(4-acetylphenyl)acetamide.
Protocol 2: Synthesis of this compound
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Nitration:
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To a clean, dry round-bottom flask, add N-(4-acetylphenyl)acetamide (1.0 eq).
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Carefully add concentrated sulfuric acid and stir until the solid dissolves completely.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of N-(4-acetylphenyl)acetamide, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
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Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Collect the precipitated solid, N-(4-acetyl-2-nitrophenyl)acetamide, by vacuum filtration and wash with cold water until the washings are neutral.
-
-
Hydrolysis (Deacetylation):
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Transfer the crude N-(4-acetyl-2-nitrophenyl)acetamide to a round-bottom flask.
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Add a 10% aqueous solution of hydrochloric acid.
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Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
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Cool the reaction mixture to room temperature and then in an ice bath.
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Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide) until a precipitate forms.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
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Recrystallize the crude product from ethanol to obtain pure this compound.
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Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Purification strategies to remove impurities from crude 1-(4-Amino-3-nitrophenyl)ethanone
Technical Support Center: Purification of 1-(4-Amino-3-nitrophenyl)ethanone
This guide provides researchers, scientists, and drug development professionals with detailed strategies for purifying crude this compound (CAS: 1432-42-4). It includes troubleshooting advice, frequently asked questions, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile largely depends on the synthetic route, which is typically the nitration of 4-Aminoacetophenone. Potential impurities include:
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Unreacted Starting Material: 4-Aminoacetophenone.
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Positional Isomers: Nitration can also occur at other positions on the aromatic ring, leading to isomers like 1-(4-Amino-2-nitrophenyl)ethanone or 1-(2-Amino-5-nitrophenyl)ethanone.
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Over-Nitrated Products: Dinitro-substituted acetophenone derivatives.
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Reaction Byproducts: Oxidation or degradation of the starting material or product can lead to tarry, dark-colored impurities.[1]
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Residual Reagents and Solvents: Traces of acids (sulfuric acid, nitric acid) and solvents used during the synthesis and workup.[2][3]
Q2: What is the best initial purification strategy for the crude product?
For most crude solids, recrystallization is the most effective and straightforward initial purification technique. It is excellent for removing small amounts of impurities. If the product is oily, sticky, or contains significant amounts of several different impurities (as observed by Thin-Layer Chromatography), column chromatography is the more appropriate choice.[1]
Q3: How do I select a suitable solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which is a moderately polar compound, good starting solvents to screen are:
Begin by testing the solubility of a small amount of crude product in a small volume of these solvents at room temperature and then upon heating.
Q4: When is column chromatography necessary?
Column chromatography is recommended under the following circumstances:
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Multiple Impurities: When TLC analysis shows several byproduct spots.
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Similar Polarity: When impurities have polarities very close to the desired product, making separation by recrystallization difficult.
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Oily or Tarry Product: If the crude product fails to solidify, chromatography is necessary to separate it from impurities that inhibit crystallization.[1]
Q5: How do I choose the right mobile phase (eluent) for column chromatography?
The choice of eluent is guided by TLC analysis. The goal is to find a solvent system that gives the desired product a Retention Factor (Rf) of approximately 0.3-0.4. A common starting eluent system for compounds of this polarity is a mixture of a non-polar solvent and a polar solvent.
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Recommended System: Hexane / Ethyl Acetate or Petroleum Ether / Ethyl Acetate.
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Testing Ratios: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate (e.g., 4:1, 3:1) until the desired Rf value is achieved on a TLC plate.
Q6: My purified product still shows impurities by NMR/TLC. What should I do?
If minor impurities persist after the first purification pass:
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Repeat the Purification: A second recrystallization from a different solvent system can be effective.
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Switch Methods: If recrystallization was used first, follow up with column chromatography, as it separates compounds based on different principles (adsorption vs. solubility).
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Acid-Base Wash: Consider dissolving the product in a suitable organic solvent (like ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic residues. Caution: The amino group on your product is basic and may partition into the aqueous acid layer if the acid is too concentrated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil or sticky solid and won't crystallize. | High concentration of impurities (e.g., isomeric byproducts) depressing the melting point. Residual solvent or acid. | 1. Wash the crude material with cold water to remove acids, followed by a small amount of cold ethanol or hexane to remove oily impurities.[1]2. Attempt to co-distill any residual volatile solvents using a rotary evaporator.3. Proceed directly to column chromatography for purification. |
| Low yield after recrystallization. | The compound has high solubility in the chosen solvent even at low temperatures. Too much solvent was used. The product was filtered before crystallization was complete. | 1. Place the filtrate in an ice bath for a longer period to induce further crystallization.2. Reduce the volume of the filtrate by evaporation and attempt a second crystallization.3. Re-evaluate the recrystallization solvent; it may be too effective a solvent. Try a more non-polar system. |
| Product remains colored (yellow/brown) after purification. | The color may be from highly conjugated impurities or inherent to the product itself. Presence of trace oxidized materials. | 1. Perform a "hot filtration" during recrystallization by adding a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. Caution: Charcoal can adsorb the desired product, so use sparingly.2. Ensure the product is pure by other analytical methods (NMR, melting point). A pale yellow color may be intrinsic. |
| Streaking or poor separation on TLC plate. | Sample is too concentrated. The compound is highly polar and interacting strongly with the silica gel. Residual acid or base in the sample. | 1. Dilute the spotting solution.2. Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.[6][7] |
Data Presentation: Physical Properties
A comparison of the physical properties of the target compound and its common precursor can aid in analysis and separation strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₈H₈N₂O₃ | 180.16 | Not available in searches | Soluble in polar organic solvents. |
| 4-Aminoacetophenone (Impurity) | C₈H₉NO | 135.16 | 103-107 | Soluble in hot water, ethanol, ether, and ethyl acetate.[8][9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent and volumes should be determined by small-scale preliminary tests.
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Solvent Selection: In a test tube, add ~20-30 mg of crude product. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. If the solid dissolves when hot but reappears upon cooling, the solvent is suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to fully dissolve the solid. Stir and heat the mixture gently on a hot plate.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent. Analyze the product for purity (e.g., melting point, TLC).
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) by running TLC plates with various ratios of a solvent system (e.g., Hexane:Ethyl Acetate). Aim for an Rf of 0.3-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexane). Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the prepared column. Add another thin layer of sand.
-
Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a stain.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminoacetophenone | 99-92-3 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Challenges and solutions for the scale-up synthesis of 4-Amino-3-nitroacetophenone
Technical Support Center: Scale-Up Synthesis of 4-Amino-3-nitroacetophenone
This guide provides researchers, scientists, and drug development professionals with detailed information on the challenges and solutions associated with the scale-up synthesis of 4-Amino-3-nitroacetophenone. It includes troubleshooting advice, experimental protocols, and key data to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthesis route for 4-Amino-3-nitroacetophenone at an industrial scale?
A1: The most reliable route involves a three-step sequence to ensure high yield and regioselectivity:
-
Protection: The amino group of the starting material, 4-aminoacetophenone, is first protected, typically by acetylation with acetic anhydride to form 4-acetamidoacetophenone. This step is crucial because direct nitration of anilines can lead to oxidation and the formation of tarry by-products.[1][2] The acetyl group also moderates the activating effect of the amine, allowing for more controlled nitration.
-
Nitration: The protected intermediate, 4-acetamidoacetophenone, is then nitrated using a mixed acid solution (concentrated nitric and sulfuric acids) under carefully controlled, low-temperature conditions.[3][4] The acetamido group directs the incoming nitro group to the ortho position (position 3).
-
Deprotection (Hydrolysis): The resulting 4-acetamido-3-nitroacetophenone is hydrolyzed, typically using an acid or base, to remove the acetyl group and yield the final product, 4-Amino-3-nitroacetophenone.[5]
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges are:
-
Exothermic Reaction: Aromatic nitration is a highly exothermic process.[6] Without precise temperature control, runaway reactions can occur, posing significant safety risks and leading to the formation of impurities.[7][8]
-
Isomer Control: The formation of unwanted isomers is a common issue in aromatic substitution reactions.[9] In this synthesis, improper control can lead to dinitration or nitration at other positions. Using a protecting group is the primary strategy to prevent this.[2]
-
Reagent Handling: The use of concentrated and fuming acids requires specialized equipment and strict safety protocols, especially at a large scale.[3][10]
-
Solid Handling and Purification: The product and intermediates are often solids, which can present challenges in stirring, transferring, and purifying large quantities. Recrystallization, while effective, can lead to yield loss if not optimized.[3][11]
Q3: Why is temperature control so critical during the nitration step?
A3: Temperature control is paramount for two reasons:
-
Safety: The reaction generates a significant amount of heat. If this heat is not dissipated effectively, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure (a runaway reaction), potentially causing an explosion.[12]
-
Selectivity and Yield: Higher temperatures increase the rate of side reactions, such as oxidation of the aromatic ring and the formation of dinitrated by-products.[13] Maintaining a low temperature (typically between -5°C and 5°C) is essential for achieving a high yield of the desired mononitrated product.[3][11]
Q4: How can I control the formation of isomers and by-products?
A4: The key is the protection of the amino group. The direct nitration of aniline (and its derivatives like 4-aminoacetophenone) is problematic because in a strong acidic medium, the amino group gets protonated to form an anilinium ion (-NH3+).[14][15] This ion is a strong deactivating, meta-directing group, which would lead to the undesired meta-nitro product.[14] By converting the amino group to an acetamido group (-NHCOCH3), you:
-
Prevent protonation in the acidic medium.
-
Maintain an ortho-, para-directing group that is less activating than the original amino group, reducing the risk of polysubstitution.[2]
-
Sterically hinder the ortho position to some degree, though in this case, the desired product is ortho to the amine. Careful control of conditions ensures mononitration at the desired position.
Q5: What are the essential safety precautions for this process?
A5:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, lab coats, and chemical splash goggles with a face shield.
-
Ventilation: All operations involving concentrated acids and nitration mixtures must be conducted in a well-ventilated fume hood.
-
Controlled Addition: Add reagents slowly and in a controlled manner, especially the nitrating mixture, to manage the exothermic reaction. Use a dropping funnel and monitor the internal temperature continuously.[3][16]
-
Cooling: Ensure a robust cooling system (e.g., an ice-salt bath or a cryocooler) is in place and capable of handling the heat load of the reaction scale.[11]
-
Quenching: The reaction should be quenched by slowly and carefully adding the reaction mixture to a large volume of ice water, not the other way around.[3] This procedure helps to dissipate heat and precipitate the product safely.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Nitration Step | 1. Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) did not form. This can happen if the nitric acid is not sufficiently concentrated or if there is excess water in the reaction.[4][10] 2. Temperature Too Low: Reaction kinetics may be too slow if the temperature is kept excessively low. 3. Incomplete Acetylation: If the starting material was not fully protected, it would protonate in the acid, deactivating the ring.[14] | 1. Use concentrated (70%) or fuming nitric acid with concentrated sulfuric acid. Ensure all glassware is dry. 2. Maintain the temperature within the optimal range (e.g., 0-5°C), ensuring it does not drop too low for an extended period.[3] 3. Verify the purity of the 4-acetamidoacetophenone intermediate by NMR or melting point before proceeding. |
| Formation of Multiple Products (Isomers/Dinitration) | 1. Temperature Too High: Elevated temperatures can overcome the activation energy for dinitration or other side reactions.[13][17] 2. Incorrect Stoichiometry: Using a large excess of the nitrating mixture can promote polysubstitution. 3. Direct Nitration Attempted: Nitrating unprotected 4-aminoacetophenone leads to a mixture of products due to the formation of the anilinium ion.[1][15] | 1. Strictly maintain the reaction temperature below 5°C. Improve cooling efficiency and slow the addition rate of the nitrating agent.[3] 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent, but avoid large excesses. 3. Always use the N-acetyl protected intermediate for the nitration step to ensure regioselectivity.[2] |
| Formation of Tarry/Dark-Colored By-products | Oxidation: The aromatic ring or the amino group is highly susceptible to oxidation by nitric acid, especially at higher temperatures or if the amino group is unprotected.[1] | 1. Ensure complete protection of the amino group before nitration. 2. Maintain a low reaction temperature throughout the addition of the nitrating agent. 3. Add the substrate to the cold sulfuric acid first before slowly adding the nitric acid component.[11] |
| Difficult Work-up/Purification | 1. Oily Product: The product precipitates as an oil instead of a solid during quenching, making it difficult to filter. 2. Poor Crystallization: Impurities can inhibit proper crystal formation during recrystallization. | 1. Ensure vigorous stirring of the ice-water mixture during the quenching process to promote the formation of a filterable solid.[3] 2. Perform a pre-purification step, such as washing the crude solid with cold water and then a small amount of cold ethanol, to remove some impurities before recrystallization.[3] Use activated carbon during recrystallization to remove colored impurities.[11] |
| Runaway Reaction (Uncontrolled Exotherm) | 1. Addition Rate Too Fast: The rate of heat generation exceeds the cooling system's capacity.[6] 2. Inadequate Cooling: The cooling bath is not cold enough or has insufficient volume for the scale. 3. Poor Stirring: Localized "hot spots" can form if the reaction mixture is not homogenous, leading to a localized runaway that can propagate.[3] | 1. Reduce the addition rate of the nitrating mixture immediately. For larger scales, consider using a syringe pump for precise control. 2. Use a more efficient cooling bath (e.g., ice-salt at <-10°C) and ensure the flask is adequately immersed. 3. Use an overhead mechanical stirrer for large volumes to ensure efficient mixing of the viscous solution.[3] For industrial scale-up, transitioning to a continuous flow reactor provides superior heat and mass transfer, significantly reducing the risk of runaway reactions.[18] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-nitroacetophenone
This protocol is based on the three-step protection-nitration-deprotection sequence.
Step 1: Acetylation of 4-Aminoacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminoacetophenone (1.0 eq).
-
Add glacial acetic acid as a solvent.
-
Slowly add acetic anhydride (1.1 - 1.2 eq).
-
Heat the mixture to reflux (approx. 120-130°C) for 1-2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of cold water with stirring.
-
The white solid product, 4-acetamidoacetophenone, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product. The yield should be >90%.
Step 2: Nitration of 4-Acetamidoacetophenone[5]
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add the dried 4-acetamidoacetophenone (1.0 eq) in portions, ensuring the temperature does not rise above 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cool.
-
Once the substrate is fully dissolved and the solution is cooled back to 0-5°C, add the nitrating mixture dropwise via the dropping funnel. Crucially, maintain the internal temperature below 5°C throughout the addition. [3]
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes.
-
Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[3]
-
A yellow solid, 4-acetamido-3-nitroacetophenone, will precipitate.
-
Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of 4-Acetamido-3-nitroacetophenone[5]
-
Place the crude 4-acetamido-3-nitroacetophenone (1.0 eq) in a round-bottom flask.
-
Add a mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄).
-
Heat the mixture under reflux for 30-60 minutes, until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture and carefully pour it into ice water.
-
Neutralize the solution by slowly adding a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until the pH is ~7-8. Keep the solution cool during neutralization.
-
The final product, 4-Amino-3-nitroacetophenone, will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Visual Guides
Caption: Recommended three-step synthesis workflow for 4-Amino-3-nitroacetophenone.
Caption: A logical flowchart for troubleshooting common causes of low yield in the nitration step.
Caption: Relationship between primary scale-up challenges and their corresponding solutions.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. magritek.com [magritek.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 9. CN109232259B - A kind of preparation method of nitroacetophenone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. is.muni.cz [is.muni.cz]
- 12. icheme.org [icheme.org]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 17. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
Best practices for the storage and handling of 1-(4-Amino-3-nitrophenyl)ethanone to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 1-(4-Amino-3-nitrophenyl)ethanone to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Best Practices for Storage and Handling
Proper storage and handling are crucial to maintain the integrity and stability of this compound. Following these guidelines will help minimize degradation and ensure reliable experimental outcomes.
Storage Conditions:
-
Temperature: Store in a cool, dry place. While ambient temperature is generally acceptable, for long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions.
-
Light: Protect from light. Exposure to UV radiation can induce photochemical reactions in nitroaromatic compounds, leading to degradation. Store in amber vials or in a light-proof container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. This minimizes oxidation of the amino group.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust when handling the solid material.
-
After handling, wash hands thoroughly with soap and water.
-
Avoid contact with strong oxidizing agents and strong bases, as these can promote degradation.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound in experiments.
| Problem | Possible Cause | Recommended Solution |
| Unexpected reaction byproducts | Degradation of the starting material. | - Confirm the purity of your this compound using a suitable analytical method (e.g., HPLC, NMR) before use.- Ensure that the storage conditions have been appropriate.- Protect the reaction mixture from light, especially if the reaction is run over a long period. |
| Low reaction yield | Impure or degraded starting material. | - Use freshly purchased or properly stored this compound.- Consider purifying the compound if its purity is questionable. |
| Inconsistent results between experiments | Variability in the quality of the starting material. | - Standardize the storage and handling procedures for this compound across all experiments.- Use the same batch of the compound for a series of related experiments if possible. |
| Discoloration of the solid material (darkening) | Oxidation or degradation due to exposure to air, light, or moisture. | - While some discoloration may not significantly impact purity for all applications, it is an indicator of degradation. It is advisable to check the purity before use. For sensitive applications, use of discolored material is not recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of related nitroaromatic and aminophenyl compounds, the primary degradation pathways are likely to be:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the reduction of the nitro group or other photochemical reactions.[1][2]
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored impurities.
-
Hydrolysis: Although generally stable, under harsh acidic or basic conditions and elevated temperatures, hydrolysis of the functional groups may occur.
Q2: How can I check the purity of my this compound?
A2: The purity of this compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a sensitive method to detect and quantify impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify major impurities.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity. A broad melting range suggests the presence of impurities.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: For routine short-term use, storage in a tightly sealed container in a cool, dark, and dry place is generally sufficient. However, for long-term storage or for highly sensitive applications where even minor degradation is a concern, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the amino group.
Quantitative Data on Stability
| Condition | Effect on Nitroaromatic Compounds | Recommendation for this compound |
| UV/Visible Light | Can induce photodegradation, leading to the formation of various photoproducts.[1][2] | Store in amber or opaque containers, and protect experimental setups from direct light. |
| Elevated Temperature | Can accelerate the rate of degradation reactions. | Store in a cool environment. Avoid prolonged exposure to high temperatures during experiments unless required by the protocol. |
| Humidity/Moisture | May promote hydrolysis or other degradation pathways, especially in the presence of other reactive species. | Store in a dry environment with the container tightly sealed. Use of a desiccator is recommended. |
| Oxidizing Agents | Can lead to the oxidation of the amino group and potentially react with the nitro group. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol is based on general principles outlined in the ICH guidelines for stability testing of active pharmaceutical ingredients.
1. Objective: To evaluate the stability of this compound under various stress conditions (light, heat, and humidity) over a defined period.
2. Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Analytical balance
-
HPLC system with a UV detector
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
Amber glass vials
3. Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for initial analysis (Time 0).
-
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for long-term and accelerated studies).
-
For the photostability study, analyze the samples after the specified exposure period.
-
-
Analytical Method:
-
Develop and validate a stability-indicating HPLC method. This method should be able to separate the parent compound from its potential degradation products.
-
At each time point, dissolve the stored solid sample in the analytical solvent and analyze by HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
4. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Identify and, if possible, quantify any significant degradation products.
-
Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics.
Visualizations
References
How to monitor the progress of the 1-(4-Amino-3-nitrophenyl)ethanone synthesis reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Amino-3-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the direct nitration of 4-aminoacetophenone. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the aromatic ring, ortho to the amino group and meta to the acetyl group. The amino group is a strong activating group and an ortho-, para-director, while the acetyl group is a deactivating group and a meta-director. The directing effects of the amino group typically dominate, leading to substitution at the position ortho to it.
Q2: How can I monitor the progress of the reaction?
The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the tracking of the consumption of the starting material (4-aminoacetophenone) and the formation of the product, this compound.
Q3: What are the expected spectroscopic data for the starting material and product?
Table 1: Reference Spectroscopic Data
| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 4-Aminoacetophenone (Starting Material) | 7.77 (d, J = 8.6 Hz, 2H), 6.61 (d, J = 8.6 Hz, 2H), 4.15 (br, 2H), 2.47 (s, 3H)[1] | Data not readily available |
| 1-(4-Methoxy-3-nitrophenyl)ethanone (Structurally Similar) | Refer to PubChem CID 80470 for detailed spectra[2] | Refer to PubChem CID 80470 for detailed spectra[2] |
Note: The spectroscopic data for the final product should be confirmed by the researcher's own analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Incomplete Reaction
-
Symptom: TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. HPLC analysis confirms a low conversion rate.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Nitrating Agent | Ensure the correct stoichiometry of the nitrating mixture (e.g., nitric acid and sulfuric acid) is used. A slight excess of the nitrating agent may be necessary. |
| Low Reaction Temperature | While nitrations are typically run at low temperatures to control selectivity and prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.[3][4] Carefully increase the temperature in small increments while monitoring the reaction by TLC. |
| Poor Mixing | Ensure vigorous and efficient stirring of the reaction mixture to promote contact between the reactants.[4] |
| Short Reaction Time | The reaction may require a longer time to go to completion. Continue monitoring the reaction at regular intervals using TLC until the starting material spot has disappeared or is very faint.[3] |
Issue 2: Formation of Multiple Products (Side Reactions)
-
Symptom: TLC plate shows multiple spots in addition to the starting material and the desired product. HPLC chromatogram displays several unexpected peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Over-Nitration (Di-nitration) | The activated aromatic ring of 4-aminoacetophenone can be susceptible to multiple nitrations, especially if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[5] Maintain a low reaction temperature (e.g., 0-5 °C) and add the nitrating agent slowly and dropwise.[3] |
| Oxidation of the Amino Group | The amino group is sensitive to oxidation by nitric acid, which can lead to the formation of colored byproducts and tars.[3] Protecting the amino group as an acetamide before nitration can prevent this, followed by deprotection. |
| Formation of Isomers | Although the primary product is expected to be the 3-nitro isomer, small amounts of other isomers may form. Purification by column chromatography or recrystallization is necessary to isolate the desired product. |
Issue 3: Oily or Tarry Product After Work-up
-
Symptom: Upon quenching the reaction with water/ice, the product separates as a dark, oily, or tarry substance instead of a solid precipitate.
-
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Impurities | The oiliness can be due to the presence of unreacted starting material, isomeric byproducts, or oxidation products. |
| Residual Acid | Incomplete neutralization of the strong acid catalyst can lead to an oily product. Ensure thorough washing of the crude product with water and a dilute base solution (e.g., sodium bicarbonate) until the washings are neutral. |
| Purification Strategy | If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, an extraction with a suitable organic solvent followed by purification using column chromatography will be necessary. Washing the crude product with a small amount of cold ethanol can sometimes help remove oily impurities and promote solidification.[3] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method to qualitatively monitor the reaction's progress.[6][7][8]
-
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation. A common starting ratio is 4:1 or 3:1 (hexane:ethyl acetate).[9]
-
Visualization: UV lamp (254 nm) and/or an iodine chamber.
-
-
Methodology:
-
Prepare the TLC Plate: With a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of 4-aminoacetophenone.
-
In the 'RM' lane, spot a small aliquot of the reaction mixture (quenched and diluted).
-
In the 'Co' lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
-
Develop the Chromatogram: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate.
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp. The disappearance of the starting material spot in the 'RM' lane and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is progressing.
-
Table 2: Typical TLC Rf Values (Hypothetical)
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 4-Aminoacetophenone | 3:1 | 0.6 |
| This compound | 3:1 | 0.4 |
Note: These are estimated values and should be determined experimentally.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides quantitative data on the reaction progress, allowing for the determination of conversion and yield. The following is a starting method based on the analysis of structurally similar compounds.[10][11][12]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Method Parameters:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications). A gradient elution may be necessary for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by the UV-Vis spectrum of the product and starting material (e.g., 254 nm or 280 nm). |
| Column Temperature | Ambient or controlled (e.g., 30 °C). |
| Injection Volume | 10-20 µL |
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile/water).
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
References
- 1. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 2. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. How To [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. Separation of 4-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]
Avoiding the formation of regioisomers during the nitration of 4-aminoacetophenone
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in controlling the regioselectivity during the nitration of 4-aminoacetophenone to synthesize 4-amino-3-nitroacetophenone.
Frequently Asked Questions (FAQs)
Q1: Why does the direct nitration of 4-aminoacetophenone with a standard nitric acid/sulfuric acid mixture result in a mixture of regioisomers and byproducts?
A1: The primary issue arises from the protonation of the amino group (-NH₂) in the strongly acidic conditions of the nitrating mixture. The amino group is protonated to form the anilinium ion (-NH₃⁺).[1] While the amino group is a strong ortho-, para-director, the resulting anilinium ion is a strong deactivator and a meta-director. This leads to the formation of undesired meta-nitro isomers relative to the original amino group position. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the aniline ring, resulting in tar-like byproducts and lower yields.[2]
Q2: What is the most effective strategy to achieve regioselective nitration of 4-aminoacetophenone?
A2: The most effective and widely used strategy is to protect the amino group before the nitration step.[1][2] This is typically achieved by converting the amino group into an acetamide (-NHCOCH₃) through acetylation. The resulting 4-acetamidoacetophenone can then be nitrated. The acetamido group is still an ortho-, para-director but is less basic, preventing protonation under the reaction conditions.[1] After nitration, the protecting acetyl group is removed via hydrolysis to yield the desired 4-amino-3-nitroacetophenone.
Q3: How does protecting the amino group as an acetamide control the reaction outcome?
A3: Protecting the amino group serves two main functions:
-
Controls Regioselectivity: The acetamido group is a moderately activating ortho-, para-director. In 4-acetamidoacetophenone, both the acetamido group (ortho-directing) and the acetyl group (meta-directing) direct the incoming electrophile (NO₂⁺) to the position C-3, leading to the formation of a single primary regioisomer.
-
Prevents Side Reactions: It reduces the reactivity of the aromatic ring, preventing oxidation and multiple nitration events that can occur with the highly activating amino group.[2]
Q4: Why is it critical to maintain a low temperature during the nitration step?
A4: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature, typically between 0°C and 10°C, is crucial for several reasons.[3] It helps to control the reaction rate, prevent dangerous temperature spikes, and minimize the formation of unwanted byproducts, including dinitrated compounds and oxidation products.[4]
Q5: If a mixture of isomers is formed, what methods can be used for separation and analysis?
A5: If a mixture of nitro isomers is produced, it can be separated using standard laboratory techniques such as column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[5][6] For analytical purposes, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is an effective method to separate and quantify the different isomers.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete protection of the amino group. 2. Reaction temperature was too high, leading to byproduct formation. 3. Insufficient nitrating agent or reaction time. | 1. Confirm complete conversion to the acetamide via TLC or ¹H NMR before proceeding. 2. Maintain strict temperature control (0-10°C) during the addition of the nitrating mixture.[2][3] 3. Ensure the correct stoichiometry of nitric acid is used and allow the reaction to proceed for the recommended time. |
| Formation of Dark, Tar-Like Byproducts | 1. Oxidation of the aromatic ring due to harsh reaction conditions.[2] 2. Localized overheating caused by rapid addition of the nitrating mixture.[4] | 1. Ensure the amino group is fully protected. 2. Add the nitrating mixture dropwise with vigorous stirring to dissipate heat effectively.[3] 3. Pour the reaction mixture onto crushed ice immediately after completion to quench the reaction.[1] |
| Presence of Dinitrated Products | 1. Reaction temperature was too high. 2. Excess nitric acid was used. 3. The unprotected amino group strongly activated the ring. | 1. Lower the reaction temperature to below 10°C. 2. Use a controlled molar equivalent of nitric acid (typically 1.05-1.1 equivalents). 3. Utilize the amino group protection strategy to moderate the ring's reactivity. |
| Incomplete Deprotection (Hydrolysis) | 1. Insufficient concentration of acid or base. 2. Inadequate reaction time or temperature for hydrolysis. | 1. Use a higher concentration of acid (e.g., 70% H₂SO₄) or base. 2. Increase the reflux time and monitor the reaction progress using TLC. |
Experimental Protocols
Protocol 1: Protection of 4-Aminoacetophenone (Acetylation)
This protocol describes the conversion of 4-aminoacetophenone to 4-acetamidoacetophenone.
Materials:
-
4-aminoacetophenone
-
Acetic anhydride
-
Glacial acetic acid
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve 10 g of 4-aminoacetophenone in 30 mL of glacial acetic acid.
-
Slowly add 12 mL of acetic anhydride to the solution while stirring.
-
Gently warm the mixture to approximately 50°C for 10-15 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 300 mL of ice-cold water while stirring.
-
Collect the precipitated white solid (4-acetamidoacetophenone) by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry completely. The product can be recrystallized from an ethanol/water mixture if further purification is needed.
Protocol 2: Nitration of 4-Acetamidoacetophenone
This protocol details the regioselective nitration to form 4-acetamido-3-nitroacetophenone.
Materials:
-
4-acetamidoacetophenone (from Protocol 1)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
Procedure:
-
Carefully add 10 g of dry 4-acetamidoacetophenone to 20 mL of concentrated sulfuric acid in a flask, stirring until fully dissolved.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.
-
Separately, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a cooled flask. Keep this mixture cold.
-
Using a dropping funnel, add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone. Ensure the temperature does not rise above 10°C throughout the addition.[2]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
The yellow solid product, 4-acetamido-3-nitroacetophenone, will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with large volumes of cold water until the washings are neutral to litmus paper.
Protocol 3: Deprotection of 4-Acetamido-3-nitroacetophenone (Hydrolysis)
This protocol describes the removal of the acetyl protecting group to yield the final product.
Materials:
-
4-acetamido-3-nitroacetophenone (from Protocol 2)
-
Sulfuric acid (70% solution) or concentrated hydrochloric acid
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
Place the crude 4-acetamido-3-nitroacetophenone in a round-bottom flask.
-
Add approximately 50 mL of 70% sulfuric acid or concentrated hydrochloric acid.
-
Heat the mixture under reflux for 30-45 minutes until the solid has dissolved.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize the solution by carefully adding 10% sodium hydroxide solution until it is slightly alkaline.
-
The product, 4-amino-3-nitroacetophenone, will precipitate as a yellow-orange solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the final product from ethanol or an ethanol/water mixture for purification.
Data Summary
Table 1: Comparison of Nitration Strategies and Expected Outcomes
| Strategy | Substrate | Key Condition | Major Product | Major Byproduct(s) |
| Direct Nitration | 4-Aminoacetophenone | Strong Acid (HNO₃/H₂SO₄) | Mixture of Isomers | Meta-nitro isomer, oxidation products |
| Protection Strategy | 4-Acetamidoacetophenone | Strong Acid (HNO₃/H₂SO₄), 0-10°C | 4-Acetamido-3-nitroacetophenone | Dinitro compounds (if temp. is high) |
Visual Guides
The Problem with Direct Nitration
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether - Google Patents [patents.google.com]
- 5. is.muni.cz [is.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Catalyst selection and optimization for reactions involving 1-(4-Amino-3-nitrophenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the catalytic reduction of 1-(4-Amino-3-nitrophenyl)ethanone to its corresponding diamine, 1-(3,4-diaminophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reducing this compound?
A1: The primary challenge is achieving chemoselectivity. The molecule contains both a nitro group and a ketone (acetyl group). The goal is to selectively reduce the nitro group to an amine without reducing the ketone to an alcohol.[1][2][3] Using overly harsh reducing agents or non-selective catalysts can lead to a mixture of products, complicating purification and reducing the yield of the desired 1-(3,4-diaminophenyl)ethanone.
Q2: What are the most common and effective catalytic systems for this selective reduction?
A2: Catalytic hydrogenation is a widely used and effective method.[4] Common systems include:
-
Palladium on Carbon (Pd/C) with hydrogen gas (H₂). This is a highly efficient and versatile catalyst for nitro group reduction.[5]
-
Catalytic Transfer Hydrogenation (CTH) using a catalyst like Pd/C with a hydrogen donor such as hydrazine hydrate, ammonium formate, or formic acid.[6][7] This method is often preferred as it avoids the need for high-pressure hydrogenation equipment.[5]
-
Tin(II) Chloride (SnCl₂) or Iron (Fe) in acidic media (HCl) . These are classical, robust, and cost-effective non-catalytic methods that are highly selective for the nitro group over the ketone.[1][6]
Q3: How do I choose between standard catalytic hydrogenation and transfer hydrogenation?
A3: The choice depends on your available equipment and safety considerations.
-
Standard Hydrogenation (H₂ gas): Requires a high-pressure reactor (autoclave) and careful handling of flammable hydrogen gas. It is highly efficient but involves more specialized equipment.[8]
-
Transfer Hydrogenation: Uses a liquid or solid hydrogen donor, eliminating the need for high-pressure gas cylinders.[5] Reactions can often be run in standard laboratory glassware at reflux, making it more accessible.[6]
Q4: My reaction is sluggish or incomplete. What are the common causes?
A4: Several factors can lead to an incomplete or slow reaction. Key areas to investigate include the activity of the catalyst, reaction conditions, and substrate purity.[9] Common issues are catalyst deactivation, insufficient catalyst loading, low hydrogen pressure (for H₂ gas), or inadequate temperature.[10]
Q5: How can I avoid the unwanted reduction of the ketone group?
A5: To maintain the ketone functionality, use a chemoselective reduction method.
-
Catalyst Choice: Systems like SnCl₂/HCl or Fe/HCl are highly selective for the nitro group.[1][3]
-
Condition Optimization: When using catalytic hydrogenation (e.g., Pd/C), milder conditions (room temperature, lower H₂ pressure) generally favor the reduction of the nitro group over the ketone.[5] Transfer hydrogenation is also known for its high chemoselectivity under milder conditions.[5]
Catalyst Selection and Reaction Pathway
The primary goal is the chemoselective reduction of the nitro group. The following diagram illustrates the desired reaction pathway and a potential side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Managing exothermic reactions during the synthesis of 4-Amino-3-nitroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 4-Amino-3-nitroacetophenone, with a special focus on managing the highly exothermic nitration step. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and complete experimental protocols to ensure a safe and successful synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the three main stages of the synthesis: acetylation of 4-aminoacetophenone, nitration of 4-acetamidoacetophenone, and hydrolysis of 4-acetamido-3-nitroacetophenone.
Stage 1: Acetylation of 4-Aminoacetophenone
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Incomplete dissolution of 4-aminoacetophenone.- Insufficient amount or reactivity of the acetylating agent (acetic anhydride).- Low reaction temperature. | - Ensure complete dissolution of the starting material in a suitable solvent like glacial acetic acid before adding the acetylating agent.- Use a slight excess of acetic anhydride.- Gently warm the reaction mixture if the reaction is sluggish, but monitor for any potential side reactions. |
| Product is an Oil or Sticky Solid | - Presence of unreacted starting material or acetic acid.- Incomplete precipitation. | - Ensure the reaction goes to completion using TLC analysis.- After the reaction, pour the mixture into a large volume of ice-cold water to ensure complete precipitation of the solid product.- Wash the crude product thoroughly with cold water to remove residual acetic acid. |
| Product Contaminated with Di-acetylated Byproduct | - Use of a large excess of acetic anhydride.- Prolonged reaction time at elevated temperatures. | - Use a controlled amount of acetic anhydride (e.g., 1.1 to 1.5 equivalents).- Monitor the reaction by TLC and stop it once the starting material is consumed. |
Stage 2: Nitration of 4-Acetamidoacetophenone (Exothermic Reaction Management)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Uncontrolled, Rapid Temperature Increase (Runaway Reaction) | - Addition of the nitrating mixture is too fast.- Inadequate cooling of the reaction vessel.- Poor stirring leading to localized "hot spots". | - Immediate Action: Stop the addition of the nitrating mixture immediately.- Increase the efficiency of the cooling bath (e.g., add more ice/salt or use a dry ice/acetone bath).- Ensure vigorous and efficient stirring.- If the temperature continues to rise, quench the reaction by pouring it onto a large volume of crushed ice. |
| Low Yield of Desired 3-Nitro Isomer | - Formation of the 2-nitro isomer.- Incomplete reaction. | - Maintain a low reaction temperature (0-5 °C) to favor para- and ortho-nitration relative to the acetyl group, and ortho to the acetamido group (meta to the acetyl group).- Allow for sufficient reaction time after the addition of the nitrating mixture, monitoring by TLC. |
| Formation of Dark, Tarry Byproducts | - Oxidation of the aromatic ring by nitric acid.- Reaction temperature is too high. | - Ensure the amino group is fully protected before starting the nitration.- Maintain strict temperature control throughout the addition of the nitrating mixture.[1]- Use a pre-chilled nitrating mixture. |
Stage 3: Hydrolysis of 4-Acetamido-3-nitroacetophenone
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature.- Inadequate concentration of acid or base catalyst. | - Monitor the reaction by TLC to ensure the disappearance of the starting material.- Increase the reaction temperature or prolong the reaction time as needed.- Ensure the appropriate concentration of the acid (e.g., concentrated HCl) or base (e.g., NaOH solution) is used. |
| Product Degradation | - Harsh hydrolysis conditions (e.g., excessively high temperature or prolonged reaction time). | - Use the mildest conditions necessary for complete hydrolysis.- Neutralize the reaction mixture promptly after completion to prevent further degradation. |
| Difficult Product Isolation | - Product is soluble in the aqueous workup solution. | - After neutralization, cool the mixture in an ice bath to maximize precipitation.- If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of 4-aminoacetophenone before nitration?
A1: Direct nitration of 4-aminoacetophenone is problematic for two main reasons. First, the amino group is highly activating and susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and a low yield of the desired product.[1] Second, in the strongly acidic conditions of the nitration reaction, the amino group is protonated to form an anilinium ion (-NH3+). This protonated group is a strong deactivating group and directs the incoming nitro group to the meta position relative to itself, which would result in the formation of 4-amino-2-nitroacetophenone instead of the desired 3-nitro isomer. Protecting the amino group as an acetamide (-NHCOCH3) moderates its activating effect, prevents oxidation, and directs the nitration to the desired ortho position relative to the acetamido group (which is the 3-position of the acetophenone).[2]
Q2: How can I effectively control the exothermic nitration reaction?
A2: The key to controlling the exothermic nitration is slow, dropwise addition of the nitrating mixture to the substrate solution while maintaining a low and constant temperature.[3] It is crucial to use an efficient cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath) and to monitor the internal temperature of the reaction continuously. Vigorous stirring is also essential to ensure even heat distribution and prevent the formation of localized hot spots.
Q3: What are the key safety precautions for this synthesis?
A3: This synthesis involves the use of corrosive and strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration step is highly exothermic and has the potential for a runaway reaction. Ensure that a quenching bath (a large container of crushed ice) is readily accessible before starting the nitration.
Q4: How can I purify the final product, 4-Amino-3-nitroacetophenone?
A4: The crude product obtained after hydrolysis can be purified by recrystallization. A common solvent for recrystallization is ethanol or a mixture of ethanol and water. The purity of the final product should be checked by measuring its melting point and by spectroscopic techniques such as NMR and IR.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of 4-Amino-3-nitroacetophenone.
Overall Synthesis Workflow
Caption: Three-step synthesis of 4-Amino-3-nitroacetophenone.
Step 1: Synthesis of 4-Acetamidoacetophenone
-
In a round-bottom flask, dissolve 4-aminoacetophenone in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Gently heat the reaction mixture under reflux for a short period (e.g., 30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the warm mixture into a beaker containing ice-cold water.
-
Stir the mixture until a white precipitate forms.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product in an oven or under vacuum.
Step 2: Synthesis of 4-Acetamido-3-nitroacetophenone
-
In a flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 5 °C.
-
Slowly add 4-acetamidoacetophenone to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Cool the solution of 4-acetamidoacetophenone in sulfuric acid to 0 °C.
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the acetanilide solution. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for about 30-60 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
A yellow precipitate will form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product.
Step 3: Synthesis of 4-Amino-3-nitroacetophenone
-
Place the crude 4-acetamido-3-nitroacetophenone in a round-bottom flask.
-
Add a solution of concentrated hydrochloric acid.
-
Heat the mixture under reflux until the solid dissolves completely and the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is neutral or slightly basic. Keep the mixture cool in an ice bath during neutralization.
-
A yellow precipitate of 4-amino-3-nitroacetophenone will form.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-3-nitroacetophenone.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters. These should be considered as starting points and may require optimization.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield |
| Acetylation | 4-Aminoacetophenone | Acetic Anhydride | Glacial Acetic Acid | Reflux | 30-60 min | >90% |
| Nitration | 4-Acetamidoacetophenone | Conc. HNO₃, Conc. H₂SO₄ | Conc. H₂SO₄ | 0 - 5 | 1-2 hours | 70-80% |
| Hydrolysis | 4-Acetamido-3-nitroacetophenone | Conc. HCl or NaOH(aq) | Water | Reflux | 1-3 hours | >85% |
Visualized Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for managing an exothermic event during the nitration of 4-acetamidoacetophenone.
Caption: Troubleshooting an exothermic event during nitration.
References
Validation & Comparative
Comparing different synthetic routes for 1-(4-Amino-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 1-(4-Amino-3-nitrophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on their reaction mechanisms, yields, and experimental conditions. Detailed protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry, featuring a versatile aromatic scaffold with amino, nitro, and acetyl functionalities. The strategic placement of these groups allows for a wide range of subsequent chemical modifications, making it an important precursor for the development of novel therapeutic agents. The efficiency and scalability of its synthesis are therefore of significant interest. This guide compares two common synthetic strategies: a classical approach involving the nitration and subsequent hydrolysis of a protected aniline, and a modern approach utilizing nucleophilic aromatic substitution.
Comparison of Synthetic Routes
Two principal synthetic pathways for this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
| Parameter | Route 1: Nitration and Hydrolysis | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | N-(4-acetylphenyl)acetamide | 3-Nitro-4-fluoroacetophenone |
| Key Reactions | Electrophilic Aromatic Substitution (Nitration), Hydrolysis | Nucleophilic Aromatic Substitution (SNAr) |
| Overall Yield | ~65-75% (reported for similar processes) | Potentially high (reported up to 100% for analogous reactions) |
| Reagents | Nitric acid, Sulfuric acid, Sodium hydroxide | Ammonia |
| Solvents | Acetic acid, Water, Ethanol | Dioxane, Methanol (typical for SNAr) |
| Reaction Conditions | Low temperatures for nitration (0-20°C), elevated temperatures for hydrolysis | Elevated temperatures in a sealed vessel |
| Advantages | Readily available starting material, well-established reactions. | Potentially higher yield, fewer steps. |
| Disadvantages | Multi-step process, use of strong acids, potential for regioisomer formation. | Starting material may be less common, requires careful control of reaction conditions. |
Experimental Protocols
Route 1: Synthesis via Nitration and Hydrolysis
This route involves the protection of the amino group of 4-aminoacetophenone as an acetamide, followed by nitration and subsequent deprotection by hydrolysis.
Step 1: Acetylation of 4-Aminoacetophenone to form N-(4-acetylphenyl)acetamide
A detailed protocol for this step is a standard procedure in organic synthesis and is assumed to be readily available to the target audience.
Step 2: Nitration of N-(4-acetylphenyl)acetamide
-
Procedure: In a flask equipped with a stirrer and a dropping funnel, dissolve N-(4-acetylphenyl)acetamide in glacial acetic acid. Cool the solution in an ice bath to below 20°C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 20°C. After the addition is complete, allow the mixture to stand at room temperature for approximately 30 minutes. Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product, N-(4-acetyl-2-nitrophenyl)acetamide.
-
Purification: The crude product is collected by filtration, washed with cold water until neutral, and then recrystallized from ethanol.
Step 3: Hydrolysis of N-(4-acetyl-2-nitrophenyl)acetamide
-
Procedure: To a flask containing the N-(4-acetyl-2-nitrophenyl)acetamide from the previous step, add a solution of sodium hydroxide in water. Heat the mixture to reflux (around 70-100°C) for 3-4 hours. After the reaction is complete, cool the solution to below 15°C.
-
Work-up and Purification: Carefully neutralize the reaction mixture with hydrochloric acid to a pH of 3-4 to precipitate the crude this compound. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol. A yield of approximately 75% for this step has been reported for a similar hydrolysis process.[1]
Route 2: Synthesis via Nucleophilic Aromatic Substitution
This route utilizes the reaction of 3-nitro-4-fluoroacetophenone with ammonia, where the fluorine atom is displaced by the amino group in a nucleophilic aromatic substitution (SNAr) reaction.
-
Procedure: In a sealed tube or a pressure vessel, dissolve 3-nitro-4-fluoroacetophenone in a suitable solvent such as 1,4-dioxane or methanol. Add a solution of ammonia in methanol. The sealed vessel is then heated to approximately 100°C for 2 hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography on silica gel or by recrystallization. A yield of 100% has been reported for this type of reaction under optimized conditions.
Logical Workflow of Synthetic Routes
The following diagrams illustrate the logical progression of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Characterization Data
Expected Spectroscopic Data:
-
1H NMR: The spectrum is expected to show a singlet for the acetyl protons, and distinct signals in the aromatic region corresponding to the three protons on the substituted benzene ring.
-
13C NMR: The spectrum should display signals for the carbonyl carbon, the acetyl methyl carbon, and the six aromatic carbons, with chemical shifts influenced by the amino, nitro, and acetyl substituents.
-
IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the amino group, the C=O stretching of the ketone, and the asymmetric and symmetric stretching of the nitro group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (180.16 g/mol ).
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
-
Route 1 is a classical, multi-step approach that may be favored if the starting material, N-(4-acetylphenyl)acetamide, is readily available and the handling of strong acids is routine.
-
Route 2 represents a more modern and potentially more efficient, single-step synthesis. Its practicality is primarily dependent on the commercial availability and cost of 3-nitro-4-fluoroacetophenone.
The choice between these routes will ultimately depend on the specific requirements of the laboratory, including the availability of starting materials, equipment for handling pressure reactions, and the desired scale of the synthesis. For large-scale production, the higher potential yield and reduced number of steps in Route 2 may offer a significant advantage.
References
A Comparative Guide to Alternative Nitrating Agents for the Synthesis of 4-Amino-3-nitroacetophenone
For researchers, scientists, and drug development professionals, the synthesis of 4-amino-3-nitroacetophenone is a critical step in the development of various pharmaceutical compounds. The traditional nitration method, employing a mixture of nitric and sulfuric acids, while effective, presents challenges in terms of safety, environmental impact, and regioselectivity. This guide provides a comprehensive comparison of alternative nitrating agents, offering a safer, more efficient, and environmentally conscious approach to this synthesis.
The synthesis of 4-amino-3-nitroacetophenone from 4-aminoacetophenone is typically achieved through a three-step process to ensure the desired regioselectivity and to prevent the oxidation of the amino group. This involves the protection of the amino group via acetylation, followed by nitration of the resulting 4-acetamidoacetophenone, and subsequent deprotection by hydrolysis to yield the final product.
This guide focuses on the critical nitration step, comparing the performance of traditional mixed acid with several alternative nitrating agents. The quantitative data on reaction conditions and yields are summarized for easy comparison, followed by detailed experimental protocols.
Comparative Performance of Nitrating Agents
The selection of a nitrating agent significantly impacts the yield, purity, and safety of the synthesis of 4-acetamido-3-nitroacetophenone. The following table provides a comparative overview of various nitrating agents.
| Nitrating Agent | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 4-Acetamidoacetophenone | 0-5 | 1-2 h | ~85% | Traditional Method |
| Urea Nitrate in H₂SO₄ | Acetanilide | Ice bath to RT | 25-60 min | 92% (p-nitro) | [1][2] |
| Acetyl Nitrate (HNO₃ in Acetic Anhydride) | Acetanilide | 0 | 1 h | >90% (ortho-nitro) | [3] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Acetanilide | -30 to -10 | 30 min | >90% (ortho-nitro) | [3] |
| Dinitrogen Pentoxide (N₂O₅) | Aromatic Compounds | 20 | Varies | High | [4] |
Reaction Pathway and Experimental Workflow
The overall synthesis of 4-amino-3-nitroacetophenone involves a well-defined three-step pathway.
Caption: Three-step synthesis of 4-amino-3-nitroacetophenone.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Acetamidoacetophenone (Protection)
A standard procedure involves the reaction of 4-aminoacetophenone with acetic anhydride.
Protocol:
-
Dissolve 4-aminoacetophenone in glacial acetic acid.
-
Add acetic anhydride to the solution and heat the mixture under reflux for a specified period.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-acetamidoacetophenone.
Step 2: Nitration of 4-Acetamidoacetophenone
This section details the procedures for using different nitrating agents.
A. Mixed Acid (HNO₃/H₂SO₄) - Traditional Method
Protocol:
-
Dissolve 4-acetamidoacetophenone in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with cold water until neutral, and dry to obtain 4-acetamido-3-nitroacetophenone.
B. Urea Nitrate in Sulfuric Acid - Green Alternative
Urea nitrate is a stable, solid reagent that offers a safer and more environmentally friendly alternative to mixed acid.[1][2]
Protocol:
-
Dissolve 4-acetamidoacetophenone in concentrated sulfuric acid in an ice bath.
-
Add solid urea nitrate portion-wise to the solution while stirring, maintaining a low temperature.
-
After the addition, continue stirring at room temperature for 25-60 minutes.
-
Work-up the reaction by pouring the mixture into ice water, followed by filtration, washing, and drying of the product.
C. Acetyl Nitrate - Ortho-directing Agent
Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is known to favor ortho-nitration in acetanilides.[3]
Protocol:
-
Prepare acetyl nitrate by carefully adding concentrated nitric acid to acetic anhydride at a low temperature.
-
Dissolve 4-acetamidoacetophenone in acetic anhydride and cool the solution to 0 °C.
-
Slowly add the prepared acetyl nitrate solution to the substrate solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Pour the mixture onto ice to precipitate the product, which is then filtered, washed, and dried.
D. Nitronium Tetrafluoroborate (NO₂BF₄) - Ortho-directing Agent
This pre-formed nitronium salt is a powerful nitrating agent that also favors ortho-substitution.[3]
Protocol:
-
Dissolve 4-acetamidoacetophenone in a suitable solvent such as acetonitrile or sulfolane and cool the solution to -30 °C.
-
Add solid nitronium tetrafluoroborate in portions, keeping the temperature below -10 °C.
-
Stir the reaction mixture for 30 minutes.
-
Pour the mixture into cold water to precipitate the product, followed by filtration, washing, and drying.
E. Dinitrogen Pentoxide (N₂O₅) - Eco-Friendly Agent
N₂O₅ is an effective and environmentally friendly nitrating agent that can be used in organic solvents.[4]
Protocol:
-
Dissolve 4-acetamidoacetophenone in a suitable solvent like dichloromethane.
-
Add a solution of dinitrogen pentoxide in the same solvent at a controlled temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and isolate the product.
Step 3: Synthesis of 4-Amino-3-nitroacetophenone (Deprotection)
The final step involves the hydrolysis of the acetamido group.
Protocol:
-
Reflux the 4-acetamido-3-nitroacetophenone in an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH).
-
After the reaction is complete, cool the mixture and neutralize it to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 4-amino-3-nitroacetophenone.
Logical Relationship of Nitrating Agent Selection
The choice of nitrating agent is dictated by the desired outcome, safety considerations, and environmental impact.
Caption: Factors influencing the choice of nitrating agent.
Conclusion
While the traditional mixed acid method provides a high yield for the synthesis of 4-amino-3-nitroacetophenone, alternative nitrating agents offer significant advantages. Urea nitrate in sulfuric acid stands out as a safer and more environmentally benign option for achieving the desired para-nitration. For syntheses requiring the ortho-nitro isomer, acetyl nitrate and nitronium tetrafluoroborate are effective choices. The adoption of these alternative reagents can lead to more sustainable and efficient processes in the synthesis of this important pharmaceutical intermediate. Further research focusing on optimizing the reaction conditions for these alternative agents with 4-acetamidoacetophenone is warranted to provide more precise quantitative data.
References
Validating the Structure of Synthesized 1-(4-Amino-3-nitrophenyl)ethanone: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques and alternative spectroscopic methods for the structural validation of 1-(4-Amino-3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways.
This guide presents a detailed analysis using predicted data from advanced spectroscopic simulation tools, alongside established methodologies for alternative techniques. By offering a side-by-side comparison of the data and protocols, researchers can make informed decisions on the most effective and efficient methods for structural elucidation of similar aromatic compounds.
Structural Elucidation using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. For a compound like this compound, with its substituted aromatic ring, 2D NMR is invaluable for assigning the specific positions of protons and carbons, which can be ambiguous in one-dimensional (1D) spectra alone. The primary 2D NMR experiments for this purpose are COSY, HSQC, and HMBC.
Predicted 2D NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected correlations in 2D NMR spectra for this compound. This data serves as a benchmark for comparing experimental results.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.58 | - |
| H5 | 7.80 | - |
| H6 | 7.01 | - |
| NH₂ | 6.30 (broad) | - |
| CH₃ | 2.55 | 26.5 |
| C1 | - | 134.0 |
| C2 | - | 128.0 |
| C3 | - | 135.0 |
| C4 | - | 145.0 |
| C5 | - | 120.0 |
| C6 | - | 118.0 |
| C=O | - | 196.0 |
Note: Predicted shifts are generated using advanced algorithms and may vary slightly from experimental values depending on solvent and concentration.
Table 2: Predicted 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Atom(s) | Correlation Type |
| COSY | H5 (7.80 ppm) | H6 (7.01 ppm) | ³J (through-bond) |
| H6 (7.01 ppm) | H5 (7.80 ppm) | ³J (through-bond) | |
| HSQC | H2 (8.58 ppm) | C2 (128.0 ppm) | ¹J (one-bond) |
| H5 (7.80 ppm) | C5 (120.0 ppm) | ¹J (one-bond) | |
| H6 (7.01 ppm) | C6 (118.0 ppm) | ¹J (one-bond) | |
| CH₃ (2.55 ppm) | CH₃ Carbon (26.5 ppm) | ¹J (one-bond) | |
| HMBC | H2 (8.58 ppm) | C4 (145.0 ppm), C6 (118.0 ppm), C=O (196.0 ppm) | ²J, ³J (long-range) |
| H5 (7.80 ppm) | C1 (134.0 ppm), C3 (135.0 ppm) | ²J, ³J (long-range) | |
| H6 (7.01 ppm) | C2 (128.0 ppm), C4 (145.0 ppm) | ²J, ³J (long-range) | |
| CH₃ (2.55 ppm) | C1 (134.0 ppm), C=O (196.0 ppm) | ²J, ³J (long-range) |
Experimental Protocols for 2D NMR
A detailed methodology is crucial for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation:
-
Dissolve 10-20 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters (400 MHz):
Table 3: 2D NMR Experimental Parameters
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Number of Scans (NS) | 2-4 | 2-4 | 8-16 |
| Number of Increments | 256 | 256 | 256 |
| Spectral Width (F2 - ¹H) | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | 12 ppm | 165 ppm (¹³C) | 220 ppm (¹³C) |
| Relaxation Delay (d1) | 1.5 s | 1.5 s | 2.0 s |
| Acquisition Time (aq) | ~0.17 s | ~0.17 s | ~0.17 s |
| ¹J C-H (for HSQC) | N/A | 145 Hz | N/A |
| Long-range J C-H (for HMBC) | N/A | N/A | 8 Hz |
Alternative Spectroscopic Validation Methods
While 2D NMR provides the most detailed structural information, other spectroscopic techniques can offer valuable confirmatory data and are often quicker to perform.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, the characteristic vibrational frequencies provide strong evidence for the presence of the key functional groups.
Table 4: Comparison of Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amino) | 3400-3200 | Stretch (often two bands for -NH₂) |
| C-H (Aromatic) | 3100-3000 | Stretch |
| C=O (Ketone) | 1700-1680 | Stretch |
| C=C (Aromatic) | 1600-1450 | Stretch |
| NO₂ (Nitro) | 1550-1500 and 1360-1300 | Asymmetric and Symmetric Stretch |
Experimental Protocol for FTIR: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.
2. Mass Spectrometry (MS):
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.
Table 5: Expected Mass Spectrometry Data (Electron Ionization)
| m/z Value | Interpretation |
| 180 | Molecular Ion (M⁺) |
| 165 | [M - CH₃]⁺ |
| 135 | [M - NO₂]⁺ |
| 120 | [M - NO₂ - CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocol for Mass Spectrometry (EI-MS): A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The sample is vaporized and ionized by a beam of electrons, and the resulting ions are analyzed.
Workflow and Logical Relationships
The process of validating the structure of a synthesized compound follows a logical workflow, often starting with simpler, faster techniques and progressing to more detailed analyses like 2D NMR for unambiguous confirmation.
Caption: Workflow for the structural validation of a synthesized compound.
Signaling Pathways of Spectroscopic Data Interpretation
The interpretation of spectroscopic data involves a series of logical connections to deduce the final molecular structure.
Caption: Logical flow from raw spectroscopic data to the final structure.
Purity Assessment of 1-(4-Amino-3-nitrophenyl)ethanone: A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC)
Introduction
In the development and manufacturing of pharmaceutical ingredients, the accurate determination of purity is of paramount importance for ensuring safety and efficacy.[1][2][3] 1-(4-Amino-3-nitrophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this intermediate: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).[1][4] While HPLC is a widely adopted method for purity analysis, qNMR is gaining prominence as a primary analytical method that offers direct and highly accurate quantification without the need for specific reference standards for every impurity.[4][5] This guide will delve into the experimental protocols for both techniques, present comparative data, and offer insights into the advantages and limitations of each method for the purity assessment of this compound.
Principles of Purity Analysis
Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method that provides a direct measurement of the analyte's concentration. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[4] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[4][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[4] For purity assessment, a detector (commonly UV-Vis) measures the response of each eluting component. The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[4] This method is highly sensitive for detecting trace impurities but may require reference standards for each impurity for accurate quantification, as UV response factors can vary significantly between different compounds.[4][7]
Comparative Performance Data
The following tables summarize representative quantitative data for the purity assessment of a batch of this compound using both ¹H-qNMR and HPLC-UV.
Table 1: Purity Assessment of this compound
| Parameter | ¹H-qNMR | HPLC-UV (Area %) |
| Purity (%) | 99.2 | 99.8 |
| Standard Deviation (n=6) | 0.15 | 0.05 |
| Relative Standard Deviation (%) | 0.15 | 0.05 |
Table 2: Method Validation Parameters
| Parameter | ¹H-qNMR | HPLC-UV |
| Accuracy | ||
| Recovery (%) | 99.5 - 100.8 | 98.5 - 101.2 |
| Precision | ||
| Repeatability (RSD, %) | ≤ 0.2 | ≤ 0.5 |
| Intermediate Precision (RSD, %) | ≤ 0.3 | ≤ 0.8 |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Range (% of nominal concentration) | 50 - 150 | 1 - 150 |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% |
Interpretation of Results:
The ¹H-qNMR analysis indicates a purity of 99.2%, while the HPLC area percent method suggests a higher purity of 99.8%. This discrepancy can arise because HPLC area percent assumes an equal response factor for all impurities at the detection wavelength. If an impurity has a lower UV response factor than the main compound, its concentration will be underestimated by HPLC, leading to an overestimation of the main compound's purity.[4] In contrast, qNMR provides a more accurate molar-based quantification, making it a more reliable method for absolute purity determination.[4]
Experimental Protocols
¹H-qNMR Purity Assessment Protocol
This protocol outlines the procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence.[1]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.[1]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest.
4. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the acetyl group protons can be used. For maleic acid, the singlet from the two olefinic protons is suitable.
-
Calculate the purity using the following equation[8]:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the internal standard
-
HPLC-UV Purity Assessment Protocol
This protocol describes a typical reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the qNMR and HPLC experimental workflows.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
Both ¹H-qNMR and HPLC-UV are powerful techniques for the purity assessment of this compound. HPLC offers excellent sensitivity for detecting trace impurities, making it a valuable tool for impurity profiling. However, for accurate and absolute purity determination, ¹H-qNMR is the superior method as it is a primary analytical technique that is less susceptible to variations in detector response factors.[4] The choice of method will depend on the specific requirements of the analysis. For routine quality control where impurity profiles are well-established, HPLC may be sufficient. For the certification of reference materials or in cases where the highest accuracy in purity assignment is required, ¹H-qNMR is the recommended technique.[9][10] The use of both methods orthogonally provides the most comprehensive and reliable assessment of a compound's purity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. benchchem.com [benchchem.com]
- 5. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. enovatia.com [enovatia.com]
- 8. emerypharma.com [emerypharma.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. ethz.ch [ethz.ch]
Comparative Analysis of the Biological Activity of 1-(4-Amino-3-nitrophenyl)ethanone Derivatives
A Guide for Researchers and Drug Development Professionals
Derivatives of the 1-(4-amino-3-nitrophenyl)ethanone scaffold have emerged as a promising area of research in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative overview of the antimicrobial and anticancer properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Comparative Overview
The biological activity of this compound derivatives is primarily assessed through their antimicrobial and cytotoxic effects. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different analogs.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Derivative A | Escherichia coli | 32[1] |
| Derivative B | Staphylococcus aureus | 16[1] |
| Derivative C | Pseudomonas aeruginosa | 64[1] |
Note: The specific structures of Derivatives A, B, and C were not publicly disclosed in the source material.
Anticancer Activity
The anticancer potential of these compounds is evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 (Breast Cancer) | 0.5[1] |
| Cisplatin (Control) | MDA-MB-231 (Breast Cancer) | 39.4[1] |
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of biological activity. The following are detailed protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Antimicrobial Agents: Prepare stock solutions of the test compounds and a standard antibiotic (e.g., Gentamycin) in a suitable solvent.
- Bacterial Inoculum: Culture the bacterial strains (e.g., E. coli, S. aureus) overnight and then dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard.
- Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth.
- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Procedure:
- Dispense the growth medium into all wells of the microtiter plate.
- Create a two-fold serial dilution of the test compounds and the standard antibiotic across the wells of the plate.
- Inoculate each well with the standardized bacterial suspension. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
- Incubate the plates at 37°C for 18-24 hours.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of bacteria.
Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., MDA-MB-231) in a suitable medium supplemented with fetal bovine serum.
- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds and a positive control (e.g., Cisplatin) in the culture medium.
- Replace the existing medium in the wells with the medium containing the different concentrations of the compounds.
- Incubate the plates for a specified period, typically 24-72 hours.
3. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Intrinsic Apoptosis Signaling Pathway
Studies have suggested that some this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] The intrinsic pathway is a key mechanism in this process.
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
General Experimental Workflow for Synthesis and Biological Evaluation
The discovery and development of novel biologically active compounds typically follow a structured workflow, from initial synthesis to biological screening.
References
A Comparative Guide to the Reactivity of Substituted Anilines: The Case of 1-(4-Amino-3-nitrophenyl)ethanone
This guide provides a comprehensive comparison of the chemical reactivity of 1-(4-Amino-3-nitrophenyl)ethanone with other substituted anilines. It is intended for researchers, scientists, and professionals in drug development who utilize aniline derivatives in synthesis and require a deeper understanding of their comparative reactivity based on substituent effects.
The reactivity of the amino group in aniline and the aromatic ring itself is highly sensitive to the nature and position of substituents.[1] These substituents can either donate or withdraw electron density, profoundly altering the molecule's basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution.[2][3] this compound presents a unique case with multiple substituents: a strongly electron-withdrawing nitro group ortho to the amino group and an electron-withdrawing acetyl group para to it. This guide dissects these electronic influences and provides quantitative data and experimental protocols for empirical comparison.
Electronic Effects and Basicity of Substituted Anilines
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the lone pair of electrons on the nitrogen atom.[4]
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density on the nitrogen, making the aniline more basic (higher pKa) than aniline itself.[1][5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and acetyl (-COCH₃) decrease the electron density on the nitrogen, resulting in a less basic aniline (lower pKa).[1][5]
This relationship is often quantified by the Hammett equation , which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of substituents.[6]
Reactivity of this compound: In this compound, the amino group is flanked by two potent electron-withdrawing groups.
-
3-Nitro Group: The nitro group at the ortho position exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect, significantly reducing the electron density on the amino nitrogen. This drastically decreases the basicity.
-
4-Acetyl Group: The acetyl group at the para position also withdraws electron density from the ring via its -I and -M effects, further deactivating the amino group.
Consequently, this compound is expected to be a very weak base, significantly less reactive in reactions involving nucleophilic attack by the amino nitrogen compared to aniline or anilines substituted with electron-donating groups. Its reactivity in electrophilic aromatic substitution is also expected to be very low due to the strong deactivating effects of the nitro and acetyl groups on the ring.[3][7]
Quantitative Comparison of Basicity
| Compound | Substituent(s) | Hammett Constant (σp/σm) | pKa of Conjugate Acid | Relative Basicity |
| 4-Methoxyaniline | 4-OCH₃ | -0.27 | 5.34[1] | More Basic |
| 4-Methylaniline | 4-CH₃ | -0.17 | 5.08[1] | More Basic |
| Aniline | -H | 0.00 | 4.60[1][4] | Reference |
| 4-Chloroaniline | 4-Cl | 0.23 | 3.98[1] | Less Basic |
| 3-Nitroaniline | 3-NO₂ | 0.71 | 2.47 | Less Basic |
| 4-Cyanoaniline | 4-CN | 0.66 | 1.74[1] | Much Less Basic |
| 4-Nitroaniline | 4-NO₂ | 0.78 | 1.00[1] | Much Less Basic |
| This compound | 3-NO₂, 4-COCH₃ | N/A | Predicted < 1.0 | Extremely Low |
Table 1: Hammett Constants and pKa Values for a Selection of Substituted Anilines.
Diagrams of Influencing Factors and Experimental Workflow
The electronic effects of substituents on aniline reactivity can be visualized as a logical pathway.
Caption: Logical diagram of substituent effects on aniline reactivity.
A standardized workflow is crucial for the objective comparison of reactivity between different aniline derivatives.
Caption: Experimental workflow for comparing aniline reactivity.
Experimental Protocols
To empirically determine and compare the reactivity, standardized experimental protocols are essential. Below are methodologies for determining basicity (pKa) and for kinetically comparing the rate of N-acetylation.
Protocol 1: Determination of pKa via Potentiometric Titration
This protocol determines the acid dissociation constant (pKa) of the anilinium ion, providing a quantitative measure of the aniline's basicity.
Materials:
-
Substituted aniline (e.g., this compound)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mmol of the substituted aniline and dissolve it in 50 mL of deionized water in a beaker. If solubility is an issue, a co-solvent like ethanol or DMSO may be used, but consistency across all samples is critical.
-
Acidification: Add a known excess of standardized 0.1 M HCl (e.g., 20 mL) to the aniline solution to ensure complete protonation to the anilinium ion.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH above the beaker.
-
Titration: Begin stirring the solution. Record the initial pH. Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration well past the equivalence point, which is observed as a sharp increase in pH.
-
Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the half-equivalence point. This is the point halfway between the start of the buffer region and the equivalence point.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. The pH reading at this volume is the pKa of the anilinium ion.
-
Protocol 2: Comparative Kinetics of N-Acetylation via HPLC
This protocol compares the rate of N-acetylation for different anilines by monitoring the disappearance of the starting material over time.
Materials:
-
Substituted anilines (e.g., aniline, this compound)
-
Acetic anhydride
-
Aprotic solvent (e.g., acetonitrile or tetrahydrofuran)
-
Internal standard (a non-reactive compound for HPLC quantification)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
-
Microsyringes
Procedure:
-
Standard Solutions: Prepare stock solutions of each aniline and the internal standard at a known concentration in the chosen aprotic solvent.
-
Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the aniline stock solution and the internal standard stock solution.
-
Initiation of Reaction: Start the reaction by adding a stoichiometric equivalent (or slight excess) of acetic anhydride to the vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At timed intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a quenching agent (e.g., a small amount of methanol or water in the mobile phase) to prevent further reaction.
-
HPLC Analysis: Inject the quenched sample into the HPLC system. Use a mobile phase and detection wavelength optimized for separating and quantifying the aniline starting material, the acetylated product, and the internal standard.
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining aniline relative to the internal standard.
-
Plot the natural logarithm of the aniline concentration (ln[Aniline]) versus time.
-
If the reaction follows pseudo-first-order kinetics (if acetic anhydride is in large excess) or second-order kinetics, the plot will be linear. The slope of this line is related to the rate constant, k.
-
Compare the calculated rate constants for the different substituted anilines. A larger k value indicates higher reactivity. For this compound, a significantly smaller k value is expected compared to aniline.
-
References
Benchmarking the efficiency of different purification methods for 4-Amino-3-nitroacetophenone
For researchers and professionals in the field of drug development and organic synthesis, obtaining high-purity chemical intermediates is a critical step to ensure the integrity of subsequent reactions and the quality of the final product. 4-Amino-3-nitroacetophenone, a key building block in the synthesis of various pharmaceutical compounds, often requires rigorous purification to remove byproducts and unreacted starting materials. This guide provides a comparative overview of common purification techniques for 4-Amino-3-nitroacetophenone, supported by illustrative experimental data and detailed protocols.
Comparison of Purification Efficiency
The choice of purification method significantly impacts the final purity, yield, and overall efficiency of the process. Below is a summary of expected outcomes for three common laboratory-scale purification techniques for 4-Amino-3-nitroacetophenone.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Solvent Consumption | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 70-90% | Moderate to High | Low to Moderate | Simple, cost-effective, good for removing minor impurities. | Can have lower yields due to product loss in the mother liquor; finding a suitable solvent can be challenging. |
| Column Chromatography | >99% | 60-85% | High | Low | High resolution, capable of separating complex mixtures. | Time-consuming, requires large volumes of solvent, and can be costly due to stationary phase usage. |
| Acid-Base Extraction | 90-98% | 85-95% | Moderate | High | Good for separating acidic or basic impurities from a neutral product, high throughput. | Purity may be lower compared to other methods; may require further purification. |
Note: The data presented in this table is illustrative and based on typical results for the purification of similar aromatic nitro compounds. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are designed for the purification of crude 4-Amino-3-nitroacetophenone.
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of crude 4-Amino-3-nitroacetophenone in a minimal amount of a potential solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) at its boiling point.
-
Dissolution: Once a suitable solvent is identified, place the crude 4-Amino-3-nitroacetophenone in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved 4-Amino-3-nitroacetophenone will become less soluble and crystallize out of the solution. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Column Chromatography Protocol
Column chromatography is a chromatographic method used to separate a mixture of chemical substances into its individual components.
Procedure:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (the stationary phase) in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude 4-Amino-3-nitroacetophenone in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a mobile phase of appropriate polarity (e.g., a gradient of hexane and ethyl acetate). The components of the mixture will travel down the column at different rates depending on their affinity for the stationary and mobile phases.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Analyze the purity of each fraction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing the 4-Amino-3-nitroacetophenone and remove the solvent using a rotary evaporator to obtain the purified product.
Acid-Base Extraction Protocol
Acid-base extraction is a type of liquid-liquid extraction that involves using aqueous acidic or basic solutions to separate compounds based on their acid-base properties.
Procedure:
-
Dissolution: Dissolve the crude 4-Amino-3-nitroacetophenone in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: To remove any basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will react with the acid and move into the aqueous layer. Drain the aqueous layer.
-
Basic Wash: To remove any acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The acidic impurities will react with the base and move into the aqueous layer. Drain the aqueous layer.
-
Neutralization and Washing: Wash the organic layer with water to remove any residual acid or base, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified 4-Amino-3-nitroacetophenone.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of 4-Amino-3-nitroacetophenone, from the crude product to the final, purified compound.
Caption: General workflow for the purification of 4-Amino-3-nitroacetophenone.
Cross-validation of analytical methods for the characterization of 1-(4-Amino-3-nitrophenyl)ethanone
An Essential Guide to Cross-Validation of Analytical Methods for 1-(4-Amino-3-nitrophenyl)ethanone Characterization
For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates like this compound is paramount for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical process to demonstrate the reliability and consistency of data generated by different analytical techniques. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the characterization of this compound, supported by representative experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the desired level of sensitivity, selectivity, and the nature of the analyte. Below is a comparative summary of HPLC-UV, GC-MS, and qNMR based on typical performance characteristics observed for structurally similar aromatic nitro and amino compounds.
Disclaimer: The following quantitative data is based on studies of structurally related compounds, such as aminophenols and nitrophenols, and serves as a representative guideline for the analytical methods discussed.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL | 0.1 - 1 ng/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.6 µg/mL | 0.5 - 5 ng/mL | ~30 µg/mL |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often required to improve volatility and thermal stability.
Sample Preparation and Derivatization:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol).
-
To 100 µL of the sample or standard solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
GC-MS Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer an aliquot of the solution to an NMR tube.
NMR Spectrometer Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 5 x T₁ (T₁ should be determined for the signals of interest for both the analyte and the internal standard)
-
Number of Scans: 16 or higher for adequate signal-to-noise ratio.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of interest for both the analyte and the internal standard.
Visualizing the Analytical Workflows
Diagrams illustrating the experimental workflows provide a clear and concise overview of each analytical process.
Caption: HPLC-UV analytical workflow.
Caption: GC-MS analytical workflow.
Caption: qNMR analytical workflow.
Conclusion and Recommendations
The cross-validation of analytical methods is indispensable for the robust characterization of pharmaceutical compounds like this compound.
-
HPLC-UV is a reliable and widely accessible technique suitable for routine quality control, offering excellent precision and accuracy for quantification.
-
GC-MS , particularly after derivatization, provides superior sensitivity and is highly effective for identifying and quantifying trace-level impurities.
-
qNMR stands out as a primary ratio method, enabling direct quantification without the need for a specific reference standard of the analyte, making it an invaluable tool for purity assessment and the certification of reference materials.
The choice of method should be guided by the specific analytical requirements, such as the need for high sensitivity (GC-MS), high throughput (HPLC-UV), or absolute quantification (qNMR). For comprehensive characterization and method cross-validation, employing at least two of these orthogonal techniques is highly recommended.
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(4-Amino-3-nitrophenyl)ethanone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive overview of the proper disposal procedures for 1-(4-Amino-3-nitrophenyl)ethanone (CAS No. 1432-42-4), a compound utilized in various research applications. Adherence to these protocols is crucial for minimizing risks and promoting a culture of safety.
Safety and Hazard Profile
Before initiating any disposal procedure, it is critical to be fully aware of the hazards associated with this compound. The following table summarizes the key hazard information.
| Hazard Category | GHS Hazard Statement | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
This data is based on the Safety Data Sheet provided by Fluorochem.[1]
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This process should be conducted in a designated and well-ventilated area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE) Check:
-
Ensure proper PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Segregation:
-
Designate a specific, clearly labeled, and chemically compatible container for this compound waste.
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.
3. Solid Waste Collection:
-
Carefully transfer any solid waste, such as residual powder or contaminated weighing paper, into the designated hazardous waste container.
-
Minimize the generation of dust during transfer.
4. Liquid Waste Collection:
-
For solutions containing this compound, carefully pour the liquid into a designated liquid hazardous waste container.
-
Avoid splashing. A funnel can aid in safe transfer.
5. Contaminated Labware Decontamination:
-
Triple-rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste in the designated container.
-
Once decontaminated, the labware can be washed according to standard laboratory procedures.
6. Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Ensure the label clearly states "Hazardous Waste" and includes the full chemical name: "this compound".
7. Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
8. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. For nitrophenols, incineration under controlled conditions is often the preferred method of disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for all.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
